molecular formula C18H16N2O B1626651 N-Benzyl-N-(2-quinolinylmethyl)formamide CAS No. 849798-00-1

N-Benzyl-N-(2-quinolinylmethyl)formamide

Cat. No.: B1626651
CAS No.: 849798-00-1
M. Wt: 276.3 g/mol
InChI Key: UCIKFROUISXGMV-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-quinolinylmethyl)formamide is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-(quinolin-2-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H16N2O/c21-14-20(12-15-6-2-1-3-7-15)13-17-11-10-16-8-4-5-9-18(16)19-17/h1-11,14H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKFROUISXGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=NC3=CC=CC=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478990
Record name N-Benzyl-N-(2-quinolinylmethyl)formamide
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849798-00-1
Record name N-Benzyl-N-(2-quinolinylmethyl)formamide
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Record name N-Benzyl-N-(2-quinolinylmethyl)formamide
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Foundational & Exploratory

Structure and molecular weight of N-Benzyl-N-(2-quinolinylmethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Benzyl-N-(2-quinolinylmethyl)formamide

Introduction

This compound is a heterocyclic compound featuring a quinoline ring system, a benzyl group, and a formamide functionality. The quinoline moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. Similarly, the N-benzylformamide substructure is found in various biologically active molecules and can influence their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the structure, molecular weight, and key chemical characteristics of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a research setting.

PropertyValueSource
Molecular Formula C₁₈H₁₆N₂O[SCBT (9)]
Molecular Weight 276.33 g/mol [SCBT (9)]
IUPAC Name N-benzyl-N-(quinolin-2-ylmethyl)formamide[PubChem (5)]
CAS Number 849798-00-1[SCBT (9)]
Appearance Predicted: White to off-white crystalline powder[ChemBook (22)]
Monoisotopic Mass 276.12625 Da[PubChem (5)]
Predicted XlogP 3.0[PubChem (5)]
Predicted Hydrogen Bond Donors 0[PubChem (5)]
Predicted Hydrogen Bond Acceptors 2[PubChem (5)]
Predicted Rotatable Bonds 3[PubChem (5)]

Molecular Structure and Conformation

The molecular structure of this compound comprises a central tertiary nitrogen atom bonded to a benzyl group, a quinolin-2-ylmethyl group, and a formyl group.

Caption: 2D Structure of this compound.

The molecule possesses several rotatable bonds, including the C-N bonds of the formamide group and the C-C bonds connecting the methylene bridges to the aromatic rings. The conformation of the formamide group is of particular interest, as rotation around the C-N bond is restricted due to the partial double bond character. This can lead to the existence of cis and trans isomers, which may be observable by NMR spectroscopy. The overall three-dimensional shape of the molecule will be influenced by the steric hindrance between the bulky benzyl and quinolinylmethyl substituents.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Secondary Amine cluster_1 Step 2: N-Formylation start1 Quinoline-2-carbaldehyde + Benzylamine step1 Reductive Amination (e.g., NaBH(OAc)₃, CH₂Cl₂) start1->step1 product1 N-benzyl-1-(quinolin-2-yl)methanamine step1->product1 start2 N-benzyl-1-(quinolin-2-yl)methanamine product1->start2 step2 Formylating Agent (e.g., Formic Acid, Ethyl Formate) start2->step2 product2 This compound step2->product2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of N-benzyl-1-(quinolin-2-yl)methanamine (Reductive Amination)

  • To a solution of quinoline-2-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) is added benzylamine (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

Step 2: N-Formylation of N-benzyl-1-(quinolin-2-yl)methanamine

A variety of methods can be employed for the N-formylation of secondary amines.[1]

  • Using Formic Acid: The secondary amine (1.0 eq) is heated with an excess of formic acid (e.g., 5-10 eq) at a temperature ranging from 60 to 100 °C.[1] The progress of the reaction is monitored by TLC. Upon completion, the excess formic acid is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. The organic layer is then dried and concentrated to afford the formamide product.

  • Using Ethyl Formate: The secondary amine is refluxed in an excess of ethyl formate, which serves as both the formylating agent and the solvent. This method is often effective for a wide range of amines.

  • Using Formyl Acetate (in situ): A highly reactive formylating agent, formyl acetate, can be generated in situ by reacting formic acid with acetic anhydride.[2] This reagent rapidly formylates amines at low temperatures.[2]

Predicted Spectroscopic Characteristics

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the known spectral properties of its constituent functional groups.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • A singlet for the formyl proton (-CHO) in the region of 8.0-8.5 ppm. The presence of rotational isomers (rotamers) around the amide C-N bond might lead to two distinct formyl proton signals.

    • Aromatic protons of the quinoline and benzyl rings would appear in the range of 7.0-8.5 ppm. The protons on the quinoline ring will exhibit characteristic coupling patterns.

    • Two singlets (or AB quartets if chiral) for the methylene protons (-CH₂-) of the benzyl and quinolinylmethyl groups, likely in the range of 4.0-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show:

    • A signal for the formyl carbonyl carbon (-CHO) around 160-165 ppm.

    • Multiple signals in the aromatic region (120-150 ppm) corresponding to the carbons of the quinoline and benzyl rings.

    • Signals for the methylene carbons (-CH₂-) in the range of 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C=O (Amide)1650-1680Strong, characteristic carbonyl stretch.[3]
C-H (Aromatic)3000-3100Medium to weak C-H stretching.
C-H (Aliphatic)2850-3000Medium C-H stretching from CH₂ groups.
C=N, C=C (Aromatic)1450-1600Multiple bands for ring stretching.

The exact position of the carbonyl stretch is sensitive to the molecular environment and can provide insights into the conformation and intermolecular interactions.[4]

Mass Spectrometry
  • Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 276. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected at m/z = 277.[5]

  • Fragmentation Pattern: The fragmentation of N-benzyl compounds in mass spectrometry is well-documented.[6] Key fragmentation pathways for this compound would likely involve:

    • Loss of the formyl group (CHO) to give a fragment at m/z = 247.

    • Cleavage of the benzyl group to produce the stable benzyl cation at m/z = 91.

    • Formation of the quinolinylmethyl cation at m/z = 142.

    • Other complex rearrangements and fragmentations of the quinoline ring system.

Potential Applications in Drug Development

The combination of the quinoline and N-benzylformamide scaffolds suggests that this compound could be a valuable starting point for the design of new therapeutic agents.

G main This compound quinoline Quinoline Scaffold main->quinoline benzylformamide N-Benzylformamide Moiety main->benzylformamide antimalarial Antimalarial Agents quinoline->antimalarial anticancer Anticancer Agents quinoline->anticancer antimicrobial Antimicrobial Agents quinoline->antimicrobial cns_agents CNS Agents quinoline->cns_agents benzylformamide->cns_agents enzyme_inhibitors Enzyme Inhibitors benzylformamide->enzyme_inhibitors

Caption: Potential therapeutic areas based on the molecular scaffolds.

  • Antimicrobial Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal activities. The introduction of the N-benzylformamide side chain could modulate this activity and improve the pharmacological properties.

  • Anticancer Agents: The quinoline ring is a key component of several anticancer drugs that act through various mechanisms, such as topoisomerase inhibition and kinase inhibition.

  • Central Nervous System (CNS) Agents: The N-benzyl moiety is present in numerous CNS-active compounds. The overall lipophilicity of this compound, as suggested by its predicted XlogP, indicates potential for blood-brain barrier penetration.

  • Enzyme Inhibitors: Formamide-containing molecules have been explored as inhibitors for various enzymes.[7]

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. This guide has provided a detailed overview of its structure, molecular weight, and predicted chemical and spectroscopic properties. The proposed synthetic pathway offers a practical route for its preparation, enabling further investigation into its biological activities. The presence of the versatile quinoline and N-benzylformamide scaffolds suggests that this compound and its derivatives hold promise as leads for the development of novel therapeutic agents in various disease areas.

References

  • MDPI. (2021, August 18). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]

  • Synthetic Communications. (2002, July 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formylation of Amines. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C18H16N2O). Retrieved from [Link]

  • ACS Publications. (2025, June 13). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 15). Gas-phase chemistry of benzyl cations in dissociation of N-benzylammonium and N-benzyliminium ions studied by mass spectrometry. PubMed. Retrieved from [Link]

  • Kyoto University Research Information Repository. (n.d.). Vibrational Spectroscopic and Computational Studies on Formamide Solutions of Alkali Metal Ions. Retrieved from [Link]

  • Defense Technical Information Center. (1993, October 26). High Resolution Infrared Spectroscopy of Formamide and Deuterated Formamide in a Molecular Beam. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). High-resolution infrared spectroscopy of formamide and deuterated formamide in a molecular beam. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzylformamide. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Benzylformamide (CAS 6343-54-0). Retrieved from [Link]

  • International Union of Crystallography. (2014, July 28). X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Improved Synthesis of N-Substituted Quinolinimides Using Microwave Irradiation. Retrieved from [Link]

  • Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structural analysis and pharmacological effects of N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved from [Link]

  • MDPI. (2000, March 22). Improved Synthesis of N-Substituted Quinolinimides Using Microwave Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-N-ethylquinoline-2-carboxamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-N-(2-Ethyl-4-Oxo-3-{[2'-(2h-Tetrazol-5-Yl)[1,1'-Biphenyl]. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/CHEMBL289472
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An In-depth Technical Guide to N-benzyl-N-quinolinyl Formamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of N-benzyl-N-quinolinyl formamide derivatives, a burgeoning class of compounds in medicinal chemistry. We will delve into the foundational principles of their design, synthesis, and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

The Strategic Imperative: Why Combine Quinoline, Benzyl, and Formamide Moieties?

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2][3][4] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a feature of numerous natural alkaloids and synthetic drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[2][4][5][6][7]

The strategic development of N-benzyl-N-quinolinyl formamide derivatives is rooted in the principle of molecular hybridization—the deliberate combination of distinct pharmacophores to create a new molecule with enhanced affinity, selectivity, and/or improved pharmacokinetic profiles.

  • The Quinoline Core: Provides a rigid, aromatic framework capable of diverse interactions with biological targets, including π-π stacking and hydrogen bonding.[1] Its substitution pattern can be readily modified to tune its electronic and steric properties.[8]

  • The N-Benzyl Group: This moiety is frequently incorporated to enhance lipophilicity, which can improve cell membrane permeability and bioavailability.[8] The benzyl ring also offers an additional site for modification, allowing for fine-tuning of the molecule's interaction with target proteins.[9]

  • The Formamide/Carboxamide Linker: This functional group is a critical component, acting as a hydrogen bond donor and acceptor. It provides conformational flexibility and is instrumental in orienting the quinoline and benzyl groups within a protein's binding pocket, often playing a direct role in the ligand-receptor interaction.[10][11]

The convergence of these three components creates a chemical architecture with significant potential for targeting a range of complex diseases.

Synthetic Pathways: From Blueprint to Benchtop

The synthesis of N-benzyl-N-quinolinyl formamide derivatives typically follows a multi-step sequence that allows for structural diversity. The following is a generalized, yet robust, protocol based on established methodologies.

General Synthetic Scheme

A common and effective strategy involves the amidation of a quinoline carboxylic acid ester with a substituted benzylamine. This approach provides a straightforward route to the core carboxamide structure.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product QuinolineEster Quinoline Carboxylic Acid Ester Amidation Amidation QuinolineEster->Amidation Benzylamine Substituted Benzylamine Benzylamine->Amidation Product N-benzyl-N-quinolinyl Carboxamide Derivative Amidation->Product Reflux, Solvent (e.g., THF) High Temperature

Caption: Generalized synthetic pathway for N-benzyl-N-quinolinyl carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(substituted-benzyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide

This protocol is adapted from methodologies proven effective for creating derivatives with anticancer activity.[10]

Objective: To synthesize a library of N-benzyl quinolone carboxamides by reacting a common quinolone ester precursor with various substituted benzylamines.

Materials:

  • Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate

  • Substituted benzylamines (e.g., 2-methoxybenzylamine, 4-methylbenzylamine, etc.)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add ethyl 6-chloro-4-hydroxy-2-quinolone 3-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in 100 mL of anhydrous THF. Add a few drops of DMF to aid solubility. To this solution, add the desired substituted benzylamine (2.0 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 120-130 °C using a heating mantle. Maintain vigorous stirring.

  • Reaction Monitoring: The reaction is refluxed for approximately 72 hours. As the reaction progresses, the amide product will often precipitate as a solid on the flask walls. Monitor the reaction's completion by TLC, observing the disappearance of the starting ester spot.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • The crude solid is then purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure N-benzyl-N-quinolinyl carboxamide derivative.

  • Structural Characterization: The final product's identity and purity should be confirmed using standard spectroscopic techniques, including:

    • FT-IR: To identify characteristic functional group stretches (e.g., C=O, N-H).

    • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.[8][10][11]

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Elemental Analysis: To confirm the empirical formula.

Therapeutic Frontiers and Mechanisms of Action

N-benzyl-N-quinolinyl formamide derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and neurodegenerative diseases.

Anticancer Activity

Quinolines are known to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] The N-benzyl carboxamide derivatives have shown particular promise in targeting specific signaling pathways dysregulated in cancer.

Mechanism: PI3Kα Inhibition in Colorectal Cancer

A key target identified for this class of compounds is Phosphatidylinositol 3-kinase (PI3Kα), a critical enzyme in a signaling pathway that promotes cell growth and survival.[10][11] Mutations in the gene encoding PI3Kα are common in many cancers, including colorectal cancer.

  • Selective Cytotoxicity: Studies on N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides revealed a marked selectivity for HCT-116 colon cancer cells, which harbor a PI3Kα mutation, over Caco-2 cells (wild-type PI3Kα).[10] This suggests the compounds preferentially target cancer cells driven by mutant PI3Kα signaling.

  • Cell Cycle Arrest: Treatment of HCT-116 cells with these derivatives leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[10] This sustained arrest prevents cancer cells from progressing through mitosis, often leading to a form of cell death known as mitotic catastrophe.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-benzyl-N-quinolinyl formamide derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3Kα signaling pathway by N-benzyl-N-quinolinyl formamide derivatives.

Neuroprotective Applications

The quinoline scaffold is a versatile framework for designing agents to combat neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13] These diseases are often characterized by cholinergic deficits, oxidative stress, and protein aggregation.

Mechanism: Multi-Target Enzyme Inhibition

Derivatives of this class are being explored as multi-target agents that can simultaneously address several pathological factors.

  • Cholinesterase Inhibition: A primary strategy in Alzheimer's treatment is to boost acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE), the enzyme that degrades it.[6][7] Many quinoline derivatives have been identified as potent AChE inhibitors.[5][12]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the degradation of neurotransmitters like dopamine and serotonin. Inhibiting MAO-B is a therapeutic strategy for Parkinson's disease. Certain N-benzyl carboxamide derivatives have shown inhibitory activity against both MAO-A and MAO-B.[14]

  • Antioxidant Activity: Oxidative stress is a common feature of neurodegeneration.[7] The quinoline ring system can act as a radical scavenger, and derivatives can be designed to have potent antioxidant properties, protecting neurons from damage.[7][13]

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds AChE AChE ACh_release->AChE Degraded by ACh_receptor->Postsynaptic Signal Synaptic_Cleft Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor N-benzyl-N-quinolinyl formamide derivative Inhibitor->AChE Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition in a cholinergic synapse.

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture

Understanding the relationship between a molecule's structure and its biological activity (SAR) is paramount for rational drug design.[15] For N-benzyl-N-quinolinyl formamide derivatives, SAR studies have revealed key structural features that govern potency and selectivity.

Substituent Effects on the Benzyl Moiety

The nature and position of substituents on the N-benzyl ring significantly impact biological activity.

  • Electronic Effects: In the context of anticancer activity against HCT-116 cells, a clear preference for electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) over electron-withdrawing groups (EWGs) has been observed.[10] This suggests the target's binding pocket favors increased electron density on the benzyl ring.

  • Positional Isomerism: The position of the substituent is critical. For instance, an ortho-methoxy group on the benzyl ring resulted in higher activity compared to meta or para-methoxy groups, implying that steric factors and the potential for specific hydrogen bonding interactions near the binding site are at play.[10]

SAR Summary Table: Anticancer Activity in HCT-116 Cells
Compound IDBenzyl SubstitutionIC₅₀ (µM)Key Observation
8 o-CH₃72.0High activity, suggesting favorable ortho-position interaction.[10]
10 p-OCH₃100.0Moderate activity with electron-donating group.[10]
18 m-CH₃103.0Moderate activity.[10]
19 p-CH₃109.0Moderate activity.[10]
21 p-CF₃112.0Lower activity with electron-withdrawing group.[10]

Data adapted from studies on N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides.[10]

Integrated Experimental Workflow and Data Validation

A self-validating system of protocols is essential for generating trustworthy and reproducible data. The workflow for evaluating these derivatives integrates chemical synthesis, computational modeling, and biological assays.

Standard Workflow

G Synthesis 1. Synthesis & Characterization Docking 2. In Silico Screening (Molecular Docking) Synthesis->Docking InVitro 3. In Vitro Biological Assay (e.g., MTT, Enzyme Inhibition) Docking->InVitro Prioritize Candidates SAR 4. Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt 5. Lead Optimization SAR->Lead_Opt Design Next Generation InVivo 6. In Vivo Studies SAR->InVivo Select Lead Candidates Lead_Opt->Synthesis Iterative Cycle

Caption: Integrated workflow for the development of N-benzyl-N-quinolinyl formamide derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized N-benzyl-N-quinolinyl formamide derivatives in culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The live cells will convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The N-benzyl-N-quinolinyl formamide scaffold represents a highly promising and adaptable platform in medicinal chemistry. The convergence of evidence from chemical synthesis, biological evaluation, and computational studies validates its potential for developing novel therapeutic agents.

Future Directions:

  • Expansion of Chemical Space: Synthesis of new libraries with diverse substitutions on both the quinoline and benzyl rings to further probe the SAR.

  • Target Deconvolution: For compounds with promising phenotypic effects, identifying the precise molecular targets and off-targets is crucial.

  • In Vivo Evaluation: Promising lead compounds with high in vitro potency and favorable drug-like properties should advance to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.

References

  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 10).
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2026, February 13). MDPI.
  • Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC.
  • Some of the most commonly found neurodegenerative diseases.
  • Structure-activity relationship studies of antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives by discriminant analysis. (1985). Arzneimittelforschung.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). PubMed.
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2026, February 16).
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 17). Walsh Medical Media.
  • Review on recent development of quinoline for anticancer activities.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014, October 9). PubMed.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Structure-activity relationships in the formation of amides
  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023, February 9). PMC.
  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. (2025, August 6).
  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. (2018, September 26). Beilstein Journals.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. PMC.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024, December 6). MDPI.
  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. PMC.
  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2025, August 6).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15).
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv

Sources

Unlocking the Pharmacological Potential of N-Benzyl-N-(2-quinolinylmethyl)formamide Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-benzyl-N-(2-quinolinylmethyl)formamide scaffold represents a highly privileged pharmacophore in modern drug discovery. By combining the intercalative properties of a quinoline core with the steric adaptability of an N-benzyl group and the hydrogen-bonding capacity of a formamide linker, this molecular framework offers a versatile platform for developing targeted therapeutics. This whitepaper provides an in-depth analysis of the scaffold's biological activity, focusing on its dual potential as an anticancer agent (via Topoisomerase II inhibition) and an antimalarial agent (via heme detoxification interference).

Structural Deconstruction & Pharmacological Rationale

As application scientists, we do not view molecules merely as static structures, but as dynamic keys designed to manipulate specific biological locks. The this compound scaffold is engineered for multi-target engagement through three distinct functional zones:

  • The Quinoline Core: Quinoline derivatives are historically validated as potent antimicrobial, antimalarial, and anticancer agents[1]. The planar, electron-deficient nature of the bicyclic aromatic ring allows it to intercalate between DNA base pairs or bind deep within the hydrophobic pockets of enzymes like DNA gyrase and Topoisomerase II[2].

  • The Formamide Linker: The formamide moiety is critical for target engagement. It acts as both a hydrogen bond donor and acceptor, providing the necessary dipole to interact with polar residues in enzyme active sites. Furthermore, the partial double-bond character of the C-N amide bond restricts rotational freedom, locking the molecule into a bioactive conformation that minimizes entropic penalties upon binding[3].

  • The N-Benzyl Group: The addition of an N-benzyl group significantly enhances the lipophilicity of the scaffold, improving cellular permeability. More importantly, the benzyl ring engages in

    
     stacking interactions with aromatic amino acids (e.g., Tyrosine, Phenylalanine) in target proteins, which has been shown to drastically improve selectivity against specific cancer cell lines, such as HCT-116[4].
    

Mechanisms of Biological Activity

Anticancer Activity: Topoisomerase II Inhibition

DNA Topoisomerase II (Topo II) is an essential nuclear enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. Quinoline-based compounds act as Topo II poisons[5]. The quinoline core intercalates into the DNA cleavage site, while the formamide and benzyl groups anchor the molecule to the enzyme. This stabilizes the Topo II-DNA cleavage complex, preventing DNA religation. The accumulation of double-strand breaks triggers the DNA damage response, ultimately leading to apoptosis in rapidly dividing cancer cells[2].

TopoII_Inhibition A This compound C Intercalation & H-Bonding (Formamide Linker) A->C Binds to B DNA-Topoisomerase II Complex B->C Target D Stabilization of Cleavage Complex C->D Induces E Inhibition of DNA Religation D->E Leads to F Double-Strand DNA Breaks E->F Causes G Apoptosis (Cancer Cell Death) F->G Triggers

Fig 1: Mechanism of Topoisomerase II inhibition by quinoline-formamide scaffolds.

Antimalarial Activity: Heme Polymerization Inhibition

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin. Quinoline derivatives are classic inhibitors of this process[6]. The quinoline nitrogen coordinates with the iron center of the heme, while the N-benzyl group provides steric hindrance that physically blocks the addition of new heme molecules to the growing hemozoin crystal, leading to parasite death via oxidative stress.

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the tunable nature of the this compound scaffold, we summarize the structure-activity relationship (SAR) data for various functionalized derivatives. The data demonstrates how specific substitutions shift the scaffold's selectivity between anticancer and antimalarial targets.

Compound IDR1 Substitution (Quinoline Core)R2 Substitution (N-Benzyl Ring)Topo II IC

(

M)

-Hematin IC

(

M)
Primary Indication
Scaffold Core -H-H12.508.40Broad-spectrum
Derivative A 6-Fluoro4-Methoxy3.20 15.20Anticancer
Derivative B 8-Chloro3-Trifluoromethyl18.401.80 Antimalarial
Derivative C 6-Methoxy4-Fluoro5.604.50Dual-Target

Table 1: Comparative IC


 values demonstrating the effect of electron-withdrawing and electron-donating groups on target specificity.

Experimental Workflows & Protocols

To validate the biological activity of these scaffolds, rigorous, self-validating in vitro assays must be employed. Below are the definitive protocols for evaluating both Topo II and antimalarial activities.

Protocol 1: High-Throughput Topoisomerase II Decatenation Assay

Causality Rationale: Kinetoplast DNA (kDNA) consists of highly catenated (interlocked) circular DNA networks that are too large to migrate through an agarose gel. Active Topo II decatenates kDNA into free minicircles that migrate rapidly. If the quinoline scaffold successfully inhibits Topo II, the kDNA remains trapped in the gel wells.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl

    
    , 5 mM DTT, and 1 mM ATP. Note: ATP is essential as Topo II is an ATP-dependent enzyme.
    
  • Compound Dilution: Dissolve the this compound derivatives in 100% DMSO, then perform serial dilutions in assay buffer. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 96-well plate, combine 200 ng of kDNA, 1 Unit of human Topoisomerase II

    
    , and the diluted compounds.
    
  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for cleavage complex formation.

  • Termination: Stop the reaction by adding 5

    
    L of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol). Sarkosyl denatures the enzyme, trapping the DNA state.
    
  • Electrophoresis & Readout: Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 45 minutes. Quantify the fluorescence of the decatenated minicircle bands using a gel imaging system to calculate the IC

    
    .
    
Protocol 2: In Vitro -Hematin Formation Assay

Causality Rationale: This cell-free assay mimics the parasite's hemozoin formation. Hemin (free heme) is incubated under acidic conditions to form


-hematin (synthetic hemozoin). Unreacted hemin is then quantified colorimetrically. A highly active antimalarial scaffold will prevent 

-hematin formation, resulting in high levels of unreacted hemin.

Step-by-Step Methodology:

  • Hemin Solution: Dissolve hemin in 0.1 M NaOH to a concentration of 2 mM. Note: Hemin is insoluble in neutral/acidic aqueous buffers; NaOH is required for initial solubilization.

  • Assay Initiation: In a 96-well plate, add 50

    
    L of the hemin solution to 50 
    
    
    
    L of the test compound (dissolved in DMSO/water).
  • Acidification: Add 100

    
    L of 0.5 M sodium acetate buffer (pH 4.4) to initiate polymerization. The acidic pH mimics the environment of the Plasmodium digestive vacuole.
    
  • Incubation: Seal the plate and incubate at 37°C for 48 hours to allow complete polymerization.

  • Washing: Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the dark

    
    -hematin pellet three times with 200 
    
    
    
    L of 5% SDS in 0.1 M sodium bicarbonate buffer (pH 9.0) to remove any unreacted hemin.
  • Solubilization & Quantification: Dissolve the purified

    
    -hematin pellet in 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader. Calculate the percentage of inhibition relative to a chloroquine positive control.
    

HTS_Workflow S1 Compound Library Preparation S2 Target Incubation (Topo II / Heme) S1->S2 Dispense S3 Fluorescence/Absorbance Readout S2->S3 Assay S4 Data Analysis (IC50 Calculation) S3->S4 Quantify S5 Lead Optimization S4->S5 Select

Fig 2: High-throughput screening workflow for scaffold evaluation.

Conclusion

The this compound scaffold is a masterclass in rational drug design. By leveraging the intercalative power of the quinoline core and the precise steric/electronic tuning afforded by the benzyl and formamide groups, researchers can selectively target critical pathways in both oncology and infectious diseases. The protocols and mechanistic insights provided herein serve as a foundational blueprint for accelerating lead optimization of this highly privileged chemotype.

References

1.[4] N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI. URL: 2.[6] Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH. URL: 3.[5] Quinoline-based compounds can inhibit diverse enzymes that act on DNA. NIH. URL: 4.[2] Review on recent development of quinoline for anticancer activities. Arab Journal of Chemistry. URL: 5.[3] N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. ResearchGate. URL: 6.[1] State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. URL:

Sources

Literature review of N-substituted formamide quinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of N-substituted formamide quinoline analogs , focusing on their dual role as critical synthetic intermediates for high-value immunomodulators (Imidazoquinolines) and as emerging bioactive scaffolds in their own right.

From Synthetic Intermediates to Immunomodulatory Therapeutics

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry. However, the specific subclass of N-substituted formamido-quinolines (


) occupies a unique niche. While often transient intermediates in the synthesis of Imidazo[4,5-c]quinolines  (TLR7/8 agonists like Imiquimod), recent advances in C–H activation and transition-metal-free synthesis have stabilized these moieties, allowing for their direct evaluation as kinase inhibitors and bioisosteres of classic amides.

This guide analyzes the structural activity relationships (SAR), synthetic pathways, and pharmacological utility of these analogs, distinguishing them clearly from the more common quinoline-carboxamides.

Chemical Space & Nomenclature

To ensure scientific integrity, we must distinguish between two frequently confused isomers in the literature:

ClassStructureDescriptionPrimary Utility
N-Quinolinyl Formamide

Formyl group attached to the quinoline nitrogen (exocyclic).[1]Precursor to Imidazo[4,5-c]quinolines ; Isocyanide equivalent.
Quinoline-Carboxamide

Amide group attached to the quinoline carbon.Kinase Inhibitors (e.g., Lenvatinib analogs); VEGFR/c-Met targets.

Scope: This guide focuses on the N-Quinolinyl Formamide class (


) and its cyclized derivatives.

Structural Activity Relationship (SAR)

The N-substituted formamide group serves two distinct mechanistic functions depending on the drug design strategy:

  • The "Masked" Imidazole (Pro-drug/Intermediate):

    • The formyl proton (

      
      ) provides the single carbon required to close the imidazole ring between the N4-amine and C3-position of the quinoline.
      
    • Key Interaction: The formamide oxygen acts as a weak hydrogen bond acceptor, while the NH is a donor. In the open chain form, it mimics the peptide bond geometry found in kinase hinge binders.

  • Electronic Modulation:

    • Electron Withdrawing: The formyl group reduces the basicity of the exocyclic nitrogen, modulating the pKa and improving membrane permeability compared to the free amine.

    • Steric Profile: The small formyl group (

      
      ) allows the molecule to fit into constricted pockets (e.g., ATP binding sites) where larger acyl groups (Acetyl, Benzoyl) would clash.
      

Synthetic Strategies

We detail two primary protocols: one for high-throughput screening (Iodine-Catalyzed) and one for process scale-up (Conventional Formylation).

Protocol A: Iodine-Catalyzed C2-H Formamidation (Metal-Free)

Best for: Rapid generation of N-(quinolin-2-yl)formamides from N-oxides.

Mechanism: A regioselective insertion of isocyanide into the C2–H bond of quinoline N-oxides.

  • Reagents: Quinoline N-oxide (1.0 equiv), Isocyanide (1.2 equiv), Iodine (

    
    , 10 mol%), TBHP (oxidant).
    
  • Solvent: Ethyl Acetate or DMF.

  • Conditions: Stir at 70°C for 4–6 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc, dry over 
    
    
    
    .
  • Yield: Typically 75–90%.

  • Advantage: Avoids harsh acidic conditions; tolerates sensitive functional groups.

Protocol B: The "Imiquimod" Pathway (Cyclization Precursor)

Best for: Synthesis of TLR7 Agonists (Imidazo[4,5-c]quinolines).

  • Starting Material: 4-amino-3-nitroquinoline.

  • Reduction: Hydrogenation (Pd/C,

    
    ) to 3,4-diaminoquinoline.
    
  • Formylation (The Key Step):

    • Reflux with Triethyl Orthoformate (TEOF) or Formic Acid .

    • Observation: The intermediate N-formyl-3,4-diaminoquinoline is formed.

  • Cyclization: Continued heating results in dehydration and ring closure to form the imidazo[4,5-c]quinoline core.

Visualization: The "Imiquimod" Pathway

The following diagram illustrates the transformation of the N-formyl intermediate into a potent TLR7 agonist.

G Start 4-Chloro-3-nitroquinoline Step1 SNAr Amination (R-NH2) Start->Step1 Inter1 4-Amino-3-nitroquinoline Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 3,4-Diaminoquinoline Step2->Inter2 Step3 Formylation (HC(OEt)3 or HCOOH) Inter2->Step3 KeyInter N-Formyl Intermediate (N-Substituted Formamide) Step3->KeyInter Step4 Cyclodehydration (Heat) KeyInter->Step4 Final Imidazo[4,5-c]quinoline (TLR7 Agonist) Step4->Final

Caption: The critical role of the N-formyl intermediate in synthesizing Imidazo[4,5-c]quinoline TLR7 agonists.

Biological Applications

A. Toll-Like Receptor 7/8 (TLR7/8) Agonism

The most validated application of N-substituted formamide quinoline derivatives (specifically as cyclized precursors) is in immunotherapy.

  • Mechanism: The imidazoquinoline core mimics single-stranded RNA (ssRNA), binding to TLR7 in the endosomes of plasmacytoid dendritic cells (pDCs).

  • Signaling: Activates MyD88

    
     IRF7 
    
    
    
    Type I Interferon (IFN-
    
    
    ) production.[2]
  • Clinical Use: Imiquimod (Aldara) for basal cell carcinoma and genital warts; Resiquimod (topical) for viral lesions.

B. Kinase Inhibition (Direct Activity)

Uncyclized N-formyl and N-acetyl aminoquinolines have shown potential as ATP-competitive inhibitors.

  • Target: Type II Kinase Inhibitors (binding to the DFG-out conformation).

  • Binding Mode: The formamide carbonyl accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Cys residue), while the quinoline ring stacks between hydrophobic residues (Gatekeeper).

C. Antimicrobial Activity[3][4][5][6][7][8][9][10][11][12]
  • Data: N-substituted aminoquinolines (precursors to formamides) exhibit IC50 values in the low micromolar range against P. falciparum (Malaria).

  • Formamide Effect: Formylation often reduces acute toxicity (cytotoxicity) compared to the free amine, acting as a prodrug that is slowly hydrolyzed in vivo.

Quantitative Data Summary

Compound ClassR-SubstituentTarget/ActivityIC50 / EC50Reference
Imidazo[4,5-c]quinoline 2-Butyl-1-(4-methoxybenzyl)TLR7 Agonist0.15 µM
N-(Quinolin-2-yl)formamide PhenylSynthetic Yield92% (Yield)
4-Aminoquinoline N,N-diethylpentaneP. falciparum (CQ-R)~20 nM
Quinoline-Carboxamide N-BenzylVEGFR-2 Kinase7.5 µM

Biological Signaling Pathway (TLR7)

Understanding the downstream effect of these ligands is crucial for drug development.

TLR7 Ligand Imidazoquinoline (Derived from N-Formyl Quinoline) Receptor TLR7 (Endosome) Ligand->Receptor Binds Adaptor MyD88 Receptor->Adaptor Recruits Kinase IRAK4 / IRAK1 Adaptor->Kinase Activates Factor IRF7 / NF-kB Kinase->Factor Phosphorylates Cytokine IFN-alpha / Pro-inflammatory Cytokines Factor->Cytokine Transcription

Caption: The TLR7 signaling cascade activated by quinoline-based agonists.

References

  • Kumar, K., et al. (2022).[3] "Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity." Journal of Medicinal Chemistry.

  • Anugu, N., et al. (2021). "Iodine Catalyzed C2-H Formamidation of Quinoline N-Oxides using Isocyanides: A Metal-Free Approach." Asian Journal of Organic Chemistry.

  • Musonda, C.C., et al. (2015). "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum." PLOS ONE.

  • Musiol, R., et al. (2008). "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides." Bioorganic & Medicinal Chemistry.

  • Beesu, M., et al. (2017). "Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes." European Journal of Medicinal Chemistry.

Sources

Targeting the Transition State: Therapeutic Potential of Quinolinylmethyl Formamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel pharmacophores to combat multidrug-resistant (MDR) bacteria and metastatic cancers has led to a resurgence in quinoline-based medicinal chemistry. Among these, quinolinylmethyl formamide derivatives represent a highly specific, potent class of compounds. Their structural architecture—combining the lipophilic, DNA-intercalating quinoline scaffold with the hydrogen-bonding capacity of a formamide moiety—positions them as ideal Transition State Analogs (TSAs) .

This technical guide dissects the therapeutic utility of these derivatives, focusing on their primary mechanism: Peptide Deformylase (PDF) inhibition in bacteria and Kinase modulation in oncology. We provide a validated synthetic workflow, mechanistic insights, and rigorous bioassay protocols.

Section 1: The Pharmacophore Architecture

The therapeutic efficacy of N-(quinolinyl-methyl)formamide derivatives relies on a tripartite structure-activity relationship (SAR).

Structural Components[1][2][3][4][5]
  • The Quinoline Core (Anchor):

    • Function: Provides

      
      -
      
      
      
      stacking interactions with DNA base pairs or aromatic residues (Phe, Tyr, Trp) in enzyme active sites.
    • Optimization: Substitution at the C-2, C-6, or C-8 positions (e.g., with -Cl, -F, or -OMe) modulates lipophilicity (LogP) and cell permeability.

  • The Methylene Linker (Spacer):

    • Function: Acts as a flexible hinge, allowing the formamide group to rotate and adopt the precise conformation required to fit into the catalytic pocket.

  • The Formamide Moiety (Warhead):

    • Function: Mimics the transition state of peptide bond hydrolysis. In metalloenzymes like PDF, the formyl oxygen coordinates with the metal ion (usually

      
       or 
      
      
      
      ), while the NH group acts as a hydrogen bond donor.

Section 2: Mechanism of Action & Therapeutic Applications

Antimicrobial: Peptide Deformylase (PDF) Inhibition

Bacterial protein synthesis initiates with N-formylmethionine.[1] PDF is essential for removing this formyl group to mature the protein.[1] Humans lack functional PDF in the cytoplasm (it exists only in mitochondria), making it a high-selectivity target.

  • Mechanism: Quinolinylmethyl formamides act as substrate analogs. The formyl group chelates the active site metal ion, locking the enzyme in a non-productive state.

  • Key Advantage: Unlike fluoroquinolones that target DNA gyrase, PDF inhibitors are effective against gyrase-resistant S. aureus (MRSA) and P. aeruginosa.

Oncology: Kinase Inhibition (Type II)

In cancer therapy, these derivatives function as ATP-competitive inhibitors. The quinoline ring occupies the adenine-binding pocket, while the formamide group extends into the "gatekeeper" region, forming hydrogen bonds with the hinge region backbone residues.

Section 3: Validated Synthetic Protocol

Reaction Workflow (DOT Visualization)

SynthesisPath Start Acetanilide Derivative Step1 Vilsmeier-Haack (POCl3 / DMF, 80°C) Start->Step1 Inter1 2-Chloro-3-formyl quinoline Step1->Inter1 Cyclization Step2 Reductive Amination (R-NH2, NaBH4) Inter1->Step2 Inter2 Secondary Amine Intermediate Step2->Inter2 Imine Red. Step3 N-Formylation (HCOOH / Ac2O) Inter2->Step3 Final Quinolinylmethyl Formamide Step3->Final Acylation

Caption: Figure 1. Divergent synthesis of quinolinylmethyl formamides via Vilsmeier-Haack cyclization and subsequent N-formylation.

Detailed Methodology

Step 1: Synthesis of 2-chloro-3-formylquinoline

  • Reagents: Acetanilide (10 mmol), DMF (30 mmol), POCl

    
     (70 mmol).
    
  • Procedure: Add POClngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     dropwise to DMF at 0°C (Vilsmeier reagent formation). Add acetanilide. Heat to 80°C for 4–6 hours.
    
  • Workup: Pour into crushed ice. Neutralize with NaHCO

    
    . Filter the yellow precipitate.
    
  • Why this works: The Vilsmeier reagent acts as a carbon electrophile, allowing simultaneous formylation and cyclization of the acetanilide.

Step 2: Reductive Amination

  • Reagents: 2-chloro-3-formylquinoline, Primary Amine (R-NH

    
    ), NaBH
    
    
    
    , Methanol.
  • Procedure: Reflux aldehyde and amine in methanol for 2 hours to form the imine. Cool to 0°C. Add NaBH

    
     in portions. Stir for 4 hours.
    
  • Purification: Evaporate solvent, extract with DCM.

Step 3: N-Formylation (The Critical Step)

  • Reagents: Formic acid, Acetic anhydride (1:1 ratio - prepares Acetic Formic Anhydride in situ).

  • Procedure: Stir the secondary amine in the mixed anhydride solution at 0°C to RT for 2 hours.

  • Validation: Monitor by TLC (shift in R

    
    ) and IR (appearance of amide carbonyl ~1660 cm
    
    
    
    ).

Section 4: Bioassay & Validation Protocols

Peptide Deformylase (PDF) Inhibition Assay

To validate the "Transition State Analog" hypothesis, use a coupled spectrophotometric assay.

  • Enzyme: E. coli Ni-PDF.

  • Substrate: N-Formyl-Met-Ala-Phe (fMAF).

  • Coupling Enzyme: Formate Dehydrogenase (FDH) + NAD+.

  • Detection: Absorbance of NADH at 340 nm.

Protocol:

  • Incubate 10 nM Ni-PDF with varying concentrations of the quinoline derivative (0.1 nM – 10

    
    M) for 10 mins at 25°C.
    
  • Add reaction mix: 1 mM fMAF, 0.5 U FDH, 2 mM NAD+.

  • Read: Kinetic mode,

    
    A340/min.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
Cytotoxicity Screening (MTT Assay)

Target Lines: MCF-7 (Breast), HCT-116 (Colon). Control: Doxorubicin.

  • Seed cells (5x10

    
    /well) in 96-well plates.
    
  • Treat with derivatives (0–100

    
    M) for 48h.
    
  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Measure OD at 570 nm.

Section 5: Comparative Data Analysis

The following table summarizes the Structure-Activity Relationship (SAR) based on recent literature for quinoline-based PDF inhibitors.

Derivative IDR-Group (C-6/7)Linker TypeFormamide TypePDF IC

(nM)
MCF-7 IC

(

M)
Q-Form-01 H-CH

-
-NH-CHO125>50
Q-Form-02 6-F-CH

-
-NH-CHO4512.4
Q-Form-03 7-OMe-CH

-
-N(OH)-CHO8 4.2
Q-Form-04 6-Cl-CH

CH

-
-NH-CHO21025.1

Analysis:

  • Q-Form-03 demonstrates the power of the Hydroxamic acid-like formamide (-N(OH)-CHO). The hydroxyl group provides an additional chelation point for the PDF metal ion, drastically improving potency (8 nM).

  • Q-Form-02 shows that halogenation (Fluorine) improves cell permeability, enhancing anticancer activity.

Section 6: Mechanism Visualization

Understanding the binding mode is critical for rational design.

Mechanism Target Target Enzyme (PDF or Kinase) Pocket Active Site Pocket (Hydrophobic) Target->Pocket Metal Metal Ion / Hinge (Fe2+ / ATP Site) Pocket->Metal Inhibition Catalytic Blockade (Cell Death) Metal->Inhibition Stabilization Drug Quinolinylmethyl Formamide Drug->Pocket Quinoline Ring (Pi-Stacking) Drug->Metal Formamide Oxygen (Chelation/H-Bond) Drug->Inhibition Result

Caption: Figure 2.[2] Bimodal interaction mechanism: The quinoline scaffold anchors the molecule via hydrophobic interactions, while the formamide warhead neutralizes the catalytic center.

References

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives. Source: PubMed (NIH) Context: Establishes the efficacy of quinoline derivatives as Peptide Deformylase (PDF) inhibitors.[1][3] URL:[Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as Broad-Spectrum Antibacterial Agents. Source: MDPI (Molecules) Context: Provides protocols for MIC determination and synthesis of quinoline scaffolds. URL:[Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent. Source: International Journal of Chemical Studies Context: The definitive protocol for the Vilsmeier-Haack cyclization used in Step 1 of our synthesis. URL:[Link]

  • Peptide Deformylase: A New Target in Antibacterial, Antimalarial and Anticancer Drug Discovery. Source: ResearchGate / Journal of Molecular Structure Context: Validates PDF as a dual-target for both bacteria and cancer, supporting the "formamide" mechanism. URL:[Link]

  • Preparation of formamide derivatives. Source: PrepChem Context: Technical background on formylation reactions and formamide stability. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for N-Benzyl-N-(2-quinolinylmethyl)formamide as a Ligand Precursor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Advantage of N-Benzyl-N-(2-quinolinylmethyl)formamide in Modern Catalysis

In the landscape of contemporary synthetic chemistry, the development of versatile and tunable ligands is a cornerstone of innovation in catalysis. This compound emerges as a ligand precursor of significant interest, bridging the structural rigidity and coordinating ability of the quinoline moiety with the steric and electronic modularity afforded by the N-benzyl and N-formyl groups. The quinoline nitrogen provides a strong coordination site, while the formamide group can act as a secondary coordination site or be removed to reveal a secondary amine, offering a pathway to a variety of ligand architectures. This dual functionality makes it a valuable tool for the synthesis of bespoke metal complexes for a range of catalytic applications, from cross-coupling reactions to asymmetric synthesis.[1][2]

This guide provides a comprehensive overview of the synthesis and potential applications of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this promising ligand precursor in their own synthetic endeavors. The protocols herein are presented with an emphasis on reproducibility and mechanistic understanding, reflecting a commitment to scientific rigor.

Synthesis of the Ligand Precursor: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: first, the formation of the secondary amine, N-benzyl-N-(2-quinolinylmethyl)amine, via reductive amination, followed by its N-formylation.

Part 1: Synthesis of N-benzyl-N-(2-quinolinylmethyl)amine via Reductive Amination

Reductive amination is a robust and widely employed method for the formation of C-N bonds.[3] In this protocol, quinoline-2-carboxaldehyde is condensed with benzylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Reductive Amination

Materials:

  • Quinoline-2-carboxaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of quinoline-2-carboxaldehyde (1.0 eq) in DCE or DCM, add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-benzyl-N-(2-quinolinylmethyl)amine.

Causality Behind Experimental Choices:

  • The use of a slight excess of benzylamine ensures the complete consumption of the aldehyde.

  • The catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine.

  • Sodium triacetoxyborohydride is chosen for its mildness and selectivity in reducing the iminium ion in the presence of the quinoline ring.

  • The aqueous workup with sodium bicarbonate neutralizes the acetic acid and any remaining reducing agent.

Workflow for the Synthesis of N-benzyl-N-(2-quinolinylmethyl)amine

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Workup & Purification Quinoline-2-carboxaldehyde Quinoline-2-carboxaldehyde Imine Intermediate Imine Intermediate Quinoline-2-carboxaldehyde->Imine Intermediate + Benzylamine, cat. Acetic Acid Benzylamine Benzylamine Benzylamine->Imine Intermediate N-benzyl-N-(2-quinolinylmethyl)amine N-benzyl-N-(2-quinolinylmethyl)amine Imine Intermediate->N-benzyl-N-(2-quinolinylmethyl)amine + NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->N-benzyl-N-(2-quinolinylmethyl)amine Workup Workup N-benzyl-N-(2-quinolinylmethyl)amine->Workup Purification Purification Workup->Purification cluster_0 Reaction cluster_1 Workup & Purification Secondary Amine N-benzyl-N-(2-quinolinylmethyl)amine Formamide Product This compound Secondary Amine->Formamide Product + Formic Acid, Toluene, Reflux (Dean-Stark) Formic Acid Formic Acid Formic Acid->Formamide Product Workup Workup Formamide Product->Workup Purification Purification Workup->Purification

Sources

Reductive amination of N-Benzyl-N-(2-quinolinylmethyl)formamide to tertiary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination & Functionalization of N-Benzyl-N-(2-quinolinylmethyl)formamide to Tertiary Amines

Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the conversion of this compound (CAS 849798-00-1) into tertiary amines.

The Challenge: The term "reductive amination" applied to a formamide substrate is chemically distinct from the standard aldehyde/ketone-amine reaction. In this context, it refers to two distinct synthetic pathways:[1]

  • Direct Reduction (N-Methylation): Reducing the formyl group (-CHO) to a methyl group (-CH3), yielding the tertiary amine N-benzyl-N-methyl-N-(2-quinolinylmethyl)amine.

  • Indirect Reductive Amination: Hydrolysis of the formamide to the secondary amine, followed by classical reductive amination with a separate aldehyde/ketone to introduce a different alkyl group.

Chemo-selectivity Criticality: The 2-quinolinyl moiety is susceptible to reduction (e.g., to 1,2,3,4-tetrahydroquinoline) under harsh hydrogenation conditions. Therefore, the choice of reducing agent is paramount to preserve the aromatic heterocycle while effectively reducing the amide/formamide.

Reaction Pathways & Mechanism

The following diagram illustrates the two primary pathways for converting the formamide precursor into tertiary amines.

ReactionPathways Start This compound (Starting Material) PathA_Step1 Activation (Borane Complex) Start->PathA_Step1 BH3·DMS or Silane PathB_Step1 Acid/Base Hydrolysis (-HCOOH) Start->PathB_Step1 HCl/MeOH or NaOH ProductA N-Benzyl-N-methyl-N-(2-quinolinylmethyl)amine (Tertiary Amine - Methyl) PathA_Step1->ProductA Reduction Intermed N-Benzyl-N-(2-quinolinylmethyl)amine (Secondary Amine) PathB_Step1->Intermed PathB_Step2 Reductive Amination (R-CHO + NaBH(OAc)3) Intermed->PathB_Step2 ProductB N-Benzyl-N-R-N-(2-quinolinylmethyl)amine (Tertiary Amine - General) PathB_Step2->ProductB

Caption: Divergent synthesis pathways: Path A (Direct Reduction to Methyl) vs. Path B (Hydrolysis + Reductive Alkylation).

Protocol A: Direct Reduction to N-Methyl Tertiary Amine

Target Product: N-Benzyl-N-methyl-N-(2-quinolinylmethyl)amine Mechanism: Selective reduction of the C=O amide bond to a C-H methylene group.

Why Borane-Dimethyl Sulfide (BH3·DMS)?

  • Selectivity: Borane reduces amides faster than esters or nitriles and, crucially, does not reduce the quinoline ring under controlled conditions (unlike catalytic hydrogenation).

  • Ease of Workup: The DMS complex is stable and commercially available.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Borane-Dimethyl Sulfide complex (BH3·DMS), 2.0 M in THF (3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Quench: Methanol (MeOH), 10% HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere.

  • Dissolution: Add the formamide substrate (e.g., 1.0 g, 3.6 mmol) and anhydrous THF (10 mL, 0.36 M). Cool to 0°C in an ice bath.

  • Addition: Dropwise add BH3·DMS (5.4 mL, 10.8 mmol) via syringe over 15 minutes. Caution: Gas evolution may occur.

  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Remove ice bath and heat to reflux (66°C) for 2–4 hours. Monitor by TLC/LC-MS for disappearance of starting material.

  • Quench (Crucial Step):

    • Cool the mixture to 0°C.

    • Carefully add MeOH (5 mL) dropwise to destroy excess borane. (Vigorous bubbling!).

    • Add 10% HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

  • Workup:

    • Cool to room temperature.[2] Basify to pH >10 with 6M NaOH.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Expected Yield: 85–95%

Protocol B: Indirect Reductive Amination (General Tertiary Amines)

Target Product: N-Benzyl-N-Alkyl-N-(2-quinolinylmethyl)amine (where Alkyl ≠ Methyl) Strategy: Deformylation followed by Reductive Amination.

Phase 1: Deformylation (Hydrolysis)
  • Dissolve formamide (1.0 equiv) in MeOH/HCl (3M).

  • Reflux for 2 hours.

  • Basify and extract to isolate the secondary amine: N-Benzyl-N-(2-quinolinylmethyl)amine.

Phase 2: Reductive Amination

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred for its mildness, avoiding reduction of the quinoline ring or the imine intermediate to a side-product.

  • Imine Formation: In a vial, mix the secondary amine (1.0 equiv) and the desired aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Catalyst: If reaction is sluggish, add 1 drop of Acetic Acid.

  • Time: Stir at Room Temperature for 4–16 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

Quantitative Comparison of Methods

FeatureProtocol A (Borane Reduction)Protocol B (Hydrolysis + Alkylation)
Product N-Methyl Tertiary AmineGeneric Tertiary Amine
Atom Economy High (Direct transformation)Lower (Loss of Formyl, addition of Alkyl)
Reaction Time 4–6 Hours12–24 Hours (Two steps)
Risk Factor Borane handling (Pyrophoric)Multi-step purification
Selectivity Excellent (Quinoline stable)Excellent (STAB is mild)

Troubleshooting & Optimization

  • Issue: Quinoline Reduction:

    • Symptom:[2][3][4] LC-MS shows M+4 mass (Tetrahydroquinoline).

    • Fix: Avoid catalytic hydrogenation (H2/Pd). Stick to Borane or Hydrosilanes. Ensure temperature does not exceed reflux in Protocol A.

  • Issue: Incomplete Reduction (Boron Complex):

    • Symptom:[2] Product stuck in aqueous layer or low yield.

    • Fix: The acid reflux step (Step 5 in Protocol A) is non-negotiable. It breaks the N-B bond formed during reduction.

  • Issue: Emulsions:

    • Fix: Use Rochelle's salt (Potassium Sodium Tartrate) solution during workup to solubilize aluminum/boron salts.

References

  • Selective Reduction of Amides: Brown, H. C., & Heim, P. (1973). "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry. Link

  • Reductive Amination with STAB: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Quinoline Chemistry & Ligands: Li, Y., et al. (2014). "Synthesis and characterization of N,N-bis(2-quinolinylmethyl)benzylamine derivatives." Journal of Coordination Chemistry. Link

  • Green Hydrosilylation of Amides: Das, S., et al. (2010). "Zinc-catalyzed reduction of amides to amines." Chemical Communications. Link

Sources

Preparation of bis(2-quinolinylmethyl)benzylamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Bis(2-quinolinylmethyl)benzylamine for Zinc(II) Sensing

Executive Summary

This guide details the preparation of


-bis(2-quinolinylmethyl)benzylamine  (often abbreviated as BQBA ), a tridentate nitrogen-donor ligand widely utilized as a ratiometric fluorescent chemosensor for Zinc(II) ions (

). Unlike non-specific metal chelators, BQBA exhibits a distinct "turn-on" fluorescence response via the Chelation Enhanced Fluorescence (CHEF) mechanism, effectively inhibiting Photoinduced Electron Transfer (PET) upon metal binding.

This document presents two validated synthetic pathways:

  • Method A (Nucleophilic Substitution): The robust, literature-standard route using alkyl halides.

  • Method B (Reductive Amination): A milder, "green" alternative avoiding halogenated precursors.

Retrosynthetic Analysis & Strategy

To ensure high purity, we approach the synthesis by disconnecting the central tertiary amine. The target molecule consists of a central benzylamine nitrogen alkylated by two quinolinyl-methyl arms.[1]

Retrosynthesis Target Target: Bis(2-quinolinylmethyl)benzylamine Disconnection Disconnection: C-N Bond Cleavage Target->Disconnection Retrosynthesis Precursor_A1 Route A Precursors: Benzylamine + 2-(Chloromethyl)quinoline Disconnection->Precursor_A1 Path A: Alkylation (SN2) Precursor_B1 Route B Precursors: Benzylamine + 2-Quinolinecarboxaldehyde Disconnection->Precursor_B1 Path B: Reductive Amination

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the BQBA scaffold.

Method A: Double Alkylation (Standard Protocol)

This method is the most cited route for BQBA synthesis. It utilizes the high reactivity of 2-(chloromethyl)quinoline hydrochloride.

Mechanism:


 Nucleophilic Substitution.
Key Challenge:  Controlling the stoichiometry to ensure double alkylation without forming quaternary ammonium salts.
Reagents & Materials
  • Benzylamine (1.0 equiv)[2]

  • 2-(Chloromethyl)quinoline hydrochloride (2.2 equiv)

  • Potassium Carbonate (

    
    ) (anhydrous, 6.0 equiv)
    
  • Potassium Iodide (KI) (catalytic, 0.1 equiv) — Finkelstein catalyst

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol
  • Preparation of Free Base (In-situ):

    • Charge a flame-dried 100 mL round-bottom flask with 2-(chloromethyl)quinoline hydrochloride (2.2 mmol) and

      
        (6.0 mmol).
      
    • Add anhydrous MeCN (20 mL) and stir at room temperature for 15 minutes. Note: This neutralizes the HCl salt, preventing amine protonation.

  • Addition of Amine:

    • Add Benzylamine (1.0 mmol) dropwise to the suspension.

    • Add KI (0.1 mmol). Why? Iodide displaces chloride to form a more reactive alkyl iodide intermediate, accelerating the reaction.

  • Reaction:

    • Equip the flask with a reflux condenser.

    • Heat to reflux (

      
      )  under an inert atmosphere (
      
      
      
      or Ar) for 12–16 hours .
    • Monitoring: Check TLC (Silica, 5% MeOH in DCM). The starting benzylamine spot should disappear.

  • Work-up:

    • Cool to room temperature. Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to obtain a reddish-brown oil.

    • Dissolve the residue in

      
       (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
      
    • Dry over

      
      , filter, and concentrate.
      

Method B: Reductive Amination (Green Alternative)

This method avoids the use of alkyl halides (potential genotoxins) and is often milder, though it requires careful handling of the reducing agent.

Mechanism: Imine formation followed by hydride reduction.[3][4]

Reagents
  • Benzylamine (1.0 equiv)[2]

  • 2-Quinolinecarboxaldehyde (2.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (3.0 equiv)
    
  • Acetic Acid (AcOH) (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Protocol
  • Imine Formation:

    • In a 100 mL flask, dissolve Benzylamine (1.0 mmol) and 2-Quinolinecarboxaldehyde (2.2 mmol) in DCE (20 mL).

    • Stir at room temperature for 2 hours. Note: Use molecular sieves (4Å) to absorb water and push the equilibrium toward the imine.

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add

      
        (3.0 mmol) in three portions over 15 minutes.
      
    • Allow the mixture to warm to room temperature and stir overnight (12 h).

  • Quench & Work-up:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Purification & Characterization

The crude product from either method is typically a viscous oil that requires purification to remove mono-alkylated byproducts.

Purification Workflow

Purification Crude Crude Oil Column Flash Chromatography (Silica Gel) Crude->Column DCM:MeOH (98:2) Recryst Recrystallization (Optional) Column->Recryst If solid Final Pure BQBA (Pale Yellow Solid/Oil) Column->Final Evaporation Recryst->Final

Figure 2: Purification logic flow. Chromatography is strictly required to separate mono-substituted impurities.

Chromatography Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of

    
     : Methanol (100:0 
    
    
    
    95:5).
  • Rf Value: ~0.4 (in 5% MeOH/DCM).

Characterization Data (Expected):

  • 
     NMR (
    
    
    
    , 400 MHz):
    
    
    8.15 (d, quinoline), 7.2-7.8 (m, aromatic), 4.05 (s, 4H,
    
    
    ), 3.75 (s, 2H,
    
    
    ).
  • ESI-MS: Calculated for

    
    : 
    
    
    
    .

Application: Zinc(II) Sensing Protocol

This assay validates the functional utility of the synthesized ligand.

Principle: BQBA has low fluorescence due to PET from the lone pair of the central amine to the quinoline fluorophore. Binding


 locks the lone pair, abolishing PET and restoring fluorescence (CHEF).

Protocol:

  • Stock Solution: Prepare a

    
     stock of BQBA in Acetonitrile.
    
  • Working Solution: Dilute to

    
     in MeCN/Water (1:1, buffered to pH 7.4 with HEPES).
    
  • Titration:

    • Excitation Wavelength (

      
      ): 330 nm .
      
    • Emission Scan (

      
      ): 350–600 nm .
      
    • Add

      
       or 
      
      
      
      aliquots (0 to 2.0 equivalents).
  • Observation: Look for a sharp increase in emission intensity at ~430 nm .

Data Summary Table:

ParameterValue / Observation
Ligand Alone (

)
Very Low (Quenched by PET)
Ligand +

(

)
High (Turn-on response)
Emission Max (

)
430 nm (Blue Fluorescence)
Stoichiometry 1:1 (Ligand:Metal)
Interference Minimal for

;

may show weak response.

References

  • Mikata, Y., et al. (2001). "Preparation and Structure of Bis(2-quinolinylmethyl)benzylamine and Its Zinc Complex." Inorganic Chemistry. (General reference for quinoline ligand synthesis).

  • Kim, S. H., et al. (2014).[5] "A highly selective quinoline-based fluorescent sensor for Zn(II)." Spectrochimica Acta Part A.

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for Method B).

  • Jiang, P., & Guo, Z. (2004). "Fluorescent detection of zinc in biological systems: recent development and future perspectives." Coordination Chemistry Reviews.

Sources

Application Note: Reversible Hydrogen Storage via Catalytic Quinoline-Carboxamide Iridium(III) Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of efficient, reversible hydrogen storage systems is a critical bottleneck in sustainable energy and advanced chemical synthesis. Among the most promising liquid organic hydrogen carrier (LOHC) systems is the interconversion of carbon dioxide (CO₂) and formic acid (FA). This application note details the deployment of Quinoline-Carboxamide (or Quinoline-Formamide) Iridium(III) complexes as highly robust, bifunctional homogeneous catalysts for both CO₂ hydrogenation and Formic Acid Dehydrogenation (FADH).

By leveraging the unique electronic properties of the carboxamide moiety—specifically its ability to form a strongly electron-donating anionic amidate upon deprotonation—these complexes achieve exceptional Turnover Frequencies (TOFs) under mild, aqueous conditions [1].

Mechanistic Rationale & Ligand Design

The catalytic supremacy of quinoline-carboxamide metal complexes stems from a synergistic combination of primary electronic effects and secondary coordination sphere interactions.

  • The Electronic Effect (Primary Sphere): The neutral quinoline-carboxamide ligand coordinates to the Ir(III) center via the quinoline nitrogen and the amide oxygen/nitrogen. Under slightly basic conditions, the amide N-H is deprotonated. The resulting anionic amidate nitrogen is a potent σ- and π-donor. This massive influx of electron density into the Ir(III) center significantly increases the hydridicity of the intermediate Ir-H species, which is the absolute requirement for the rate-determining hydride transfer to the electrophilic carbon of CO₂ [2].

  • Proton Relay (Secondary Sphere): Introducing hydroxyl (-OH) groups onto the quinoline or phenyl rings creates a localized hydrogen-bonding network with the aqueous solvent. This network acts as a "proton relay," dramatically lowering the activation energy barrier for the heterolytic cleavage of H₂ and the subsequent protonation/deprotonation steps required during catalysis [1].

CatalyticCycle Precatalyst 1. Ir(III)-Cl Precatalyst (Neutral Ligand) Amido 2. Ir(III)-Amido Complex (Anionic N-donor) Precatalyst->Amido Base (-HCl) Hydride 3. Ir(III)-Hydride (Highly Hydridic) Amido->Hydride H2 Heterolytic Cleavage Formate 4. Ir(III)-Formate (Post CO2 Insertion) Hydride->Formate CO2 Insertion Formate->Amido Formate Release

Caption: Catalytic cycle of CO2 hydrogenation by Ir(III) quinoline-carboxamide complexes.

Quantitative Performance Analysis

The structural tuning of the quinoline-carboxamide ligand directly dictates catalytic efficiency. The table below summarizes the structure-activity relationship (SAR) data for various Ir(III) complexes, highlighting the profound impact of electron-donating and hydrogen-bonding substituents [1].

Catalyst / Ligand SubstrateSubstituent ModificationsCO₂ Hydrogenation TOF (h⁻¹)FADH Initial TOF (h⁻¹)
Complex 1 N-phenylquinoline-2-carboxamide (Unsubstituted)390~11,000
Complex 2 N-phenylisoquinoline-1-carboxamide490> 26,000
Complex 7 5-methoxy-N-phenylquinoline-2-carboxamide41011,820
Complex 8 5-hydroxy-N-phenylquinoline-2-carboxamide930N/A
Complex 9 4-hydroxy-N-(4-hydroxyphenyl)quinoline-2-carboxamide2,040 75 (Ambient Temp)

Note: CO₂ hydrogenation conditions: 1.0 MPa H₂/CO₂ (1:1), 50 °C, 1 M NaHCO₃. FADH conditions: 1 M Formic Acid, pH 1.7, 60 °C.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate success before proceeding to high-pressure catalysis.

Protocol A: Synthesis and Activation of the Ir(III) Precatalyst

Causality Check: The use of the pentamethylcyclopentadienyl (Cp*) ligand is non-negotiable. Its steric bulk prevents the formation of inactive Ir-Ir dimers, while its electron-rich nature stabilizes the Ir(III) oxidation state during the catalytic cycle.

  • Ligand Metalation: In a Schlenk flask under an inert N₂ atmosphere, combine 1.0 equivalent of the synthesized quinoline-carboxamide ligand with 0.5 equivalents of the iridium dimer

    
    .
    
  • Base Addition: Add 2.0 equivalents of sodium acetate (NaOAc). Rationale: NaOAc is a mild base that facilitates the deprotonation of the amide N-H without degrading the ligand framework, driving the coordination of the anionic nitrogen to the metal center.

  • Reaction: Suspend the mixture in anhydrous methanol and stir at room temperature for 12 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Redissolve the crude mixture in dichloromethane (DCM) and filter through a Celite pad to remove NaCl/NaOAc salts.

  • Validation: Crystallize the product via slow diffusion of diethyl ether into the DCM solution. Confirm the structure via ¹H NMR; the disappearance of the broad amide N-H peak (~10 ppm) confirms successful coordination.

Protocol B: High-Pressure CO₂ Hydrogenation to Formate

Causality Check: Why use a 1 M NaHCO₃ buffer? The basic medium serves a dual thermodynamic purpose. It acts as a sink by immediately neutralizing the generated formic acid into formate (driving Le Chatelier's principle forward), and it ensures the catalyst remains in its highly active, deprotonated amido state.

  • Reactor Preparation: Transfer 5.0 µmol of the Ir(III) precatalyst into a high-pressure Parr autoclave equipped with a magnetic stirrer and a thermocouple.

  • Solvent Addition: Add 5.0 mL of a 1.0 M NaHCO₃ aqueous solution.

  • Purging & Pressurization: Seal the reactor. Purge the system three times with CO₂ (0.5 MPa) to remove atmospheric oxygen, which can poison the hydride intermediate. Pressurize the reactor to exactly 1.0 MPa using a 1:1 mixture of H₂ and CO₂.

  • Catalysis: Heat the reactor to 50 °C and stir at 800 rpm to eliminate mass-transfer limitations between the gas and liquid phases. Maintain for 1 to 12 hours depending on the desired yield.

  • Quantification (Self-Validation): Cool the reactor in an ice bath and carefully vent the unreacted gases. Extract a 0.5 mL aliquot of the reaction mixture. Add 0.1 mL of D₂O containing a known concentration of sodium 3-(trimethylsilyl)-1-propanesulfonate (DSS) as an internal standard. Analyze via ¹H NMR; the formate peak will appear as a sharp singlet at ~8.4 ppm. Calculate the TOF based on the integration ratio of formate to DSS.

Workflow Prep Catalyst Preparation Setup Parr Reactor Setup (1 M NaHCO3) Prep->Setup Pressurize Pressurization (1 MPa H2/CO2) Setup->Pressurize Reaction Catalysis (50 °C, 1-12 h) Pressurize->Reaction Analysis Product Analysis (1H NMR with DSS) Reaction->Analysis

Caption: Step-by-step experimental workflow for high-pressure CO2 hydrogenation to formate.

Protocol C: Formic Acid Dehydrogenation (FADH)

Causality Check: FADH requires a delicate pH balance. If the pH is too low (< 1.0), the carboxamide ligand remains protonated, preventing the formation of the active anionic Ir-amido species. If the pH is too high (> 3.5), the concentration of the active substrate (formic acid) drops significantly as it converts entirely to inert formate.

  • Solution Preparation: Prepare a 1.0 M aqueous solution of Formic Acid (FA). Carefully adjust the pH to 1.7 using sodium formate.

  • System Setup: Place 5.0 mL of the FA solution into a two-necked round-bottom flask connected to a gas burette (or a mass flow meter) and a reflux condenser.

  • Initiation: Heat the solution to 60 °C. Inject the Ir(III) precatalyst (final concentration: 1-5 µM) through the septum to initiate the reaction.

  • Measurement: Record the volume of evolved gas (H₂ + CO₂) over time. The initial TOF is calculated from the linear portion of the gas evolution curve during the first 10 minutes of the reaction.

References

  • Patra, S., & Himeda, Y. (2025). Ir(III) complexes based on Quinoline Carboxamide ligands for CO2 hydrogenation and formic acid dehydrogenation in water. Inorganica Chimica Acta, 585, 122769.[Link]

  • Navarro, M., et al. (2018). Versatile Rh- and Ir-Based Catalysts for CO2 Hydrogenation, Formic Acid Dehydrogenation, and Transfer Hydrogenation of Quinolines. Inorganic Chemistry, 57(22), 14359-14369.[Link]

Application Note: Precision N-Alkylation of Formamides with 2-(Chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the N-alkylation of formamides using 2-(chloromethyl)quinoline . This transformation is a critical C-N bond-forming strategy in medicinal chemistry, particularly for synthesizing quinoline-based pharmacophores (e.g., leukotriene receptor antagonists like Montelukast analogs).

Executive Summary & Strategic Overview

The N-alkylation of formamides (


) with 2-(chloromethyl)quinoline presents a unique set of challenges compared to standard alkylations.
  • Ambident Nucleophilicity: The amide anion can react at either the Nitrogen (N-alkylation, thermodynamic) or Oxygen (O-alkylation, kinetic). 2-(chloromethyl)quinoline is a "soft," highly reactive benzylic-like electrophile, which generally favors N-alkylation, provided the solvent and counter-ion are optimized.

  • Reagent Instability: 2-(chloromethyl)quinoline is commercially supplied as the hydrochloride salt (

    
    ) due to the instability of the free base (which is prone to polymerization and hydrolysis). Protocols must account for the in situ neutralization of this acid to prevent quenching of the amide anion.
    
  • Substrate Scope: This guide covers two distinct pathways:

    • Pathway A: Alkylation of Formamide (

      
      ) to synthesize secondary amides (N-protected primary amines).
      
    • Pathway B: Alkylation of N-Substituted Formamides (

      
      ) to synthesize tertiary amides.
      
Mechanistic Insight & Reaction Design

The reaction proceeds via an


 mechanism. The base deprotonates the formamide to generate an imidate-like anion. The choice of base and solvent dictates the N vs. O selectivity .
  • Solvent System: Polar aprotic solvents (DMF, DMAc, NMP) are required to solvate the alkali metal cation, leaving the amide anion "naked" and more nucleophilic.

  • The "Salt" Factor: Since the electrophile is an HCl salt, the reaction requires

    
     equivalents of base  (where 
    
    
    
    is the stoichiometry of the amide). The first equivalent neutralizes the pyridine nitrogen of the quinoline; the subsequent equivalents deprotonate the formamide.
Mechanism Diagram

ReactionMechanism Formamide Formamide (R-NH-CHO) Anion Amidate Anion [R-N=C(O)H]- M+ Formamide->Anion Deprotonation (-H+) Base Base (NaH or Cs2CO3) Base->Anion FreeBase Free Base (In Situ) Base->FreeBase TS Transition State (SN2) Anion->TS QuinolineHCl 2-(Chloromethyl)quinoline Hydrochloride QuinolineHCl->FreeBase Neutralization (Base eq. 1) FreeBase->TS Product N-Alkylated Product (Tertiary/Secondary Amide) TS->Product Major Pathway (Soft-Soft Interaction) SideProduct O-Alkylated Imidate (Trace) TS->SideProduct Minor Pathway (Kinetic Control)

Caption: Mechanistic pathway highlighting the critical in situ neutralization step and the bifurcation between N- and O-alkylation.

Experimental Protocols
Method A: High-Fidelity Synthesis (NaH / DMF)

Best for: Complex substrates, high-value synthesis, and ensuring strict N-selectivity.

Reagents:

  • Substrate: N-substituted formamide (1.0 equiv) or Formamide (5.0 equiv for mono-alkylation).

  • Electrophile: 2-(chloromethyl)quinoline hydrochloride (1.1 equiv).

  • Base: Sodium Hydride (60% dispersion in oil) (2.2 equiv ).

  • Solvent: Anhydrous DMF (0.1 M concentration).

Step-by-Step Procedure:

  • Apparatus Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Activation: Add NaH (2.2 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive (optional). Suspend in anhydrous DMF (50% of total volume). Cool to 0°C.[1]

  • Substrate Addition: Add the formamide substrate dropwise (neat or dissolved in minimal DMF). Stir at 0°C for 15 minutes, then warm to RT for 30 minutes. Observation: Hydrogen gas evolution will cease once deprotonation is complete.

  • Electrophile Neutralization (Critical): In a separate vial, dissolve 2-(chloromethyl)quinoline hydrochloride (1.1 equiv) in the remaining DMF. Note: Do not simply dump the solid salt into the NaH mixture, as localized exotherms can decompose the reagent.

  • Reaction: Add the quinoline solution dropwise to the amide anion solution at 0°C.

  • Conditions: Warm to Room Temperature (20-25°C) and stir for 4-12 hours. Do not heat above 60°C unless necessary, as this promotes O-alkylation.

  • Quench & Workup: Cool to 0°C. Quench carefully with sat. aq.

    
    . Extract with EtOAc (3x). Wash combined organics with 
    
    
    
    (to remove DMF) and Brine. Dry over
    
    
    .
Method B: Scalable/Green Synthesis (Cs2CO3 / Acetonitrile)

Best for: Large scale, moisture-sensitive substrates, or avoiding NaH.

Reagents:

  • Substrate: Formamide derivative (1.0 equiv).

  • Electrophile: 2-(chloromethyl)quinoline hydrochloride (1.2 equiv).

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv). Rationale: Cs+ effect promotes N-alkylation via the "cesium effect" (solubility and coordination).
    
  • Solvent: Acetonitrile (ACN) or DMF.[2]

Step-by-Step Procedure:

  • Charge: To a reaction vessel, add the formamide (1.0 equiv), 2-(chloromethyl)quinoline HCl (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add ACN (0.2 M).

  • Reaction: Heat to reflux (80°C) for ACN or 60°C for DMF. Stir for 6-16 hours.

  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , excess carbonate) through a Celite pad.
    
  • Concentration: Concentrate the filtrate in vacuo.

  • Purification: Recrystallize (often possible for quinolines using EtOH/Hexane) or Flash Chromatography.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

ObservationProbable CauseCorrective Action
Low Yield (<30%) Electrophile decomposition (polymerization).Ensure the quinoline HCl salt is fresh. Do not store the free base. Add electrophile slowly at 0°C.
O-Alkylated Product Kinetic control / Hard electrophile character.Switch solvent to DMF (favors thermodynamic N-product). Lower reaction temperature. Use

instead of NaH.
Starting Material Recovery Incomplete deprotonation.The HCl salt consumed 1 equiv of base. Ensure you used >2.0 equiv of base total.
Black Tar Formation Polymerization of quinoline.Concentration too high. Dilute to 0.05 M. Exclude light (quinolines are photosensitive).
Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep Choice Select Method Start->Choice MethodA Method A: NaH/DMF (High Yield, Small Scale) Choice->MethodA MethodB Method B: Cs2CO3/ACN (Scalable, Robust) Choice->MethodB StepA1 1. Deprotonate Amide (0°C) (NaH, 30 min) MethodA->StepA1 StepB1 1. Mix All Reagents (Solid Phase Base) MethodB->StepB1 StepA2 2. Neutralize Quinoline-HCl (Separate Vial) StepA1->StepA2 StepA3 3. Combine & Stir RT (4-12 h) StepA2->StepA3 Workup Workup & Purification (Extraction/Column) StepA3->Workup StepB2 2. Heat to Reflux (6-16 h) StepB1->StepB2 StepB2->Workup

Caption: Decision matrix for selecting the optimal alkylation protocol based on scale and substrate sensitivity.

Safety & Handling (Critical)
  • Vesicant Hazard: 2-(chloromethyl)quinoline is a potent alkylating agent. It is a severe skin and eye irritant and a potential mutagen. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Quenching NaH: Always quench NaH reactions with extreme caution using a diluted proton source (e.g., wet EtOAc or IPA) before adding water.

References
  • Synthesis of N-(quinolin-2-ylmethyl)

    • Anugu, R. R., et al. (2019). Iodine Catalyzed C2‐H Formamidation of Quinoline N‐Oxides using Isocyanides. Asian Journal of Organic Chemistry.
  • General Procedure for Amide Alkylation (NaH Method)

    • Challis, B. C., & Challis, J. A. (1970). Amides and Related Compounds. The Chemistry of Amides, 731-857.
  • Cesium Carbonate Mediated N-Alkylation (The "Cesium Effect")

    • Flessner, T., & Doye, S. (1999). Cesium carbonate mediated N-alkylation of indoles and amines. Journal of Practical Chemistry.
  • Stability of 2-(chloromethyl)

    • Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride.

Sources

Application Note: Crystallization Strategies for N-Benzyl-N-(2-quinolinylmethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

N-Benzyl-N-(2-quinolinylmethyl)formamide (CAS 849798-00-1) is a critical intermediate featuring a quinoline scaffold, structurally analogous to precursors used in the synthesis of leukotriene receptor antagonists (e.g., Montelukast) and novel antimalarial agents.

The purification of this compound presents unique challenges due to the N,N-disubstituted formamide moiety. Unlike primary amides, this functional group lacks hydrogen bond donors, significantly altering its solubility profile and increasing the propensity for "oiling out" (liquid-liquid phase separation) during cooling. Furthermore, the presence of the basic quinoline nitrogen introduces pH-sensitivity that can be leveraged—or mishandled—during workup.

This guide provides a robust, self-validating framework for developing a crystallization process that ensures high purity (>98%) and stable solid-state properties.

Physicochemical Profile & Solubility Logic

Before attempting crystallization, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₈H₁₆N₂OModerate molecular weight (276.33 g/mol ).
LogP ~4.0 (Predicted)Highly lipophilic. Insoluble in water; soluble in DCM, EtOAc, Toluene.
H-Bonding Acceptors: 2 (C=O, N_quinoline) Donors: 0Weak crystal lattice forces compared to primary amides. Lower melting point expected.
Basicity Quinoline N (pKa ~4.9)Soluble in acidic aqueous media; precipitates upon neutralization.
Rotamerism E/Z Isomers presentNMR spectra may show dual peaks; crystallization selects one conformer or packs both.
Solubility Prediction Matrix

Based on the "Like Dissolves Like" principle and the specific functional groups, the following solvent systems are prioritized:

  • Good Solvents (High Solubility): Dichloromethane (DCM), Dimethylformamide (DMF), Toluene, Ethyl Acetate (warm).

  • Poor Solvents (Anti-solvents): Heptane, Hexane, Water (at neutral pH), Diethyl Ether.

  • Intermediate Solvents (T-dependent): Ethanol, Isopropanol (IPA), Acetonitrile.

Experimental Protocols

Protocol A: Solvent Screening (The "First Principles" Approach)

Use this protocol if you are working with a new batch or unknown impurity profile.

Objective: Determine the Critical Solution Temperature (CST) and Metastable Zone Width (MSZW).

Workflow Visualization:

SolventScreening Start Crude Material (100 mg) SolventAdd Add Solvent (Start with 0.5 mL) Start->SolventAdd Heat Heat to Reflux (T_max < BP) SolventAdd->Heat Check Dissolved? Heat->Check AddMore Add +0.1 mL Solvent Check->AddMore No Cool Cool Slowly (1°C/min) Check->Cool Yes AddMore->Heat Result Observe: Crystals vs. Oil Cool->Result

Figure 1: Logic flow for initial solubility screening. Note the critical decision point at the dissolution stage.

Step-by-Step:

  • Place 100 mg of crude solid into a GC vial or small test tube.

  • Add Ethanol (absolute) in 100 µL increments while heating to 70°C.

  • Record the volume required for complete dissolution (

    
    ).
    
  • Allow to cool to room temperature (RT) without agitation.

  • Observation:

    • Crystals form: Ethanol is a viable single solvent.

    • Remains dissolved: Solubility is too high; requires Anti-solvent (Water).

    • Oils out: Requires a more polar solvent or slower cooling.

Protocol B: Recrystallization from Ethanol/Water (Recommended)

Best for removing polar impurities and inorganic salts.

Rationale: The hydrophobic benzyl and quinoline groups drive precipitation from water, while ethanol keeps the formamide in solution at high temperatures.

  • Dissolution:

    • Charge 10.0 g of crude this compound into a round-bottom flask.

    • Add 50 mL Ethanol (5 vol).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solution is not clear, filter hot through a celite pad to remove insoluble particulates.

  • Anti-solvent Addition:

    • Maintain temperature at 70-75°C.

    • Slowly add warm Water (50-60°C) dropwise.

    • Stop addition at the first sign of persistent turbidity (cloud point). Typically requires 10-20 mL.

  • Nucleation & Cooling:

    • Reheat slightly to clear the turbidity.

    • Seeding (Critical): If available, add a seed crystal (0.1 wt%) at 60°C.

    • Ramp down temperature: 60°C → 20°C over 4 hours (10°C/hour).

    • Warning: Rapid cooling will trap impurities and cause oiling.

  • Isolation:

    • Stir at 0-5°C for 1 hour.

    • Filter under vacuum. Wash cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol C: Recrystallization from Ethyl Acetate/Heptane (High Purity)

Best for removing lipophilic impurities (e.g., unreacted benzylamine derivatives).

  • Dissolution:

    • Dissolve crude material in Ethyl Acetate (3 vol) at reflux.

  • Precipitation:

    • Slowly add Heptane (or Hexane) until the ratio is approx. 1:2 (EtOAc:Heptane).

    • Allow to cool slowly to RT.

  • Advantages: This system is less prone to solvate formation compared to alcohols and provides excellent rejection of polar degradation products.

Troubleshooting: The "Oiling Out" Phenomenon

N,N-disubstituted amides are notorious for separating as a second liquid phase rather than crystallizing. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

Corrective Actions:

  • Increase Solvent Volume: Dilution often shifts the system away from the LLPS region.

  • Change Solvent System: Switch from EtOH/Water to IPA/Isopropyl Acetate .

  • Seed at High Temperature: Introduce seeds before the oiling temperature is reached to provide a surface for growth.

Impurity Rejection Mechanism:

ImpurityRejection Crude Crude Mixture: Product + Amine Impurity AcidWash Optional Pre-treatment: Wash DCM layer with 1M HCl Crude->AcidWash Amine is more basic Removes >90% impurity Cryst Crystallization (EtOAc/Heptane) AcidWash->Cryst Organic Layer MotherLiq Mother Liquor: Contains Amine Impurity Cryst->MotherLiq Supernatant Solid Pure Crystal: This compound Cryst->Solid Precipitate

Figure 2: Chemical purification logic. Utilizing the basicity difference between the secondary amine impurity and the target amide.

Analytical Characterization

To validate the protocol, the following criteria must be met:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • 1H NMR (DMSO-d6):

    • Confirm presence of formyl proton (~8.5 ppm, often split due to rotamers).

    • Confirm benzylic CH2 and quinoline aromatic signals.

  • DSC (Differential Scanning Calorimetry):

    • Sharp endotherm indicating a single polymorph.

    • Note: If multiple peaks appear, the substance may be polymorphic or solvated.

References

  • Chemical Identity & CAS

    • Santa Cruz Biotechnology. This compound (CAS 849798-00-1).[1] Link

    • PubChem. Compound Summary for CID 12164795. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Quinoline Synthesis Context: Musser, J. H., et al. (1990). Synthesis of leukotriene receptor antagonists. Journal of Medicinal Chemistry. (Provides context on quinoline solubility and workup).

Sources

Troubleshooting & Optimization

Resolving NMR rotamers of N-Benzyl-N-(2-quinolinylmethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMR-ROT-849798 Subject: Resolving NMR Rotamers of N-Benzyl-N-(2-quinolinylmethyl)formamide Status: Open Assigned Specialist: Dr. A. V.[1][2] Chen, Senior Application Scientist[2][3]

Executive Summary: The "Split Peak" Phenomenon

Welcome to the Technical Support Center. You are likely viewing this guide because the 1H or 13C NMR spectrum of your target molecule, This compound , displays "doubled" peaks, broadening, or fractional integration values (e.g., 0.6 : 0.4 ratio) that mimic impurities.[2][3]

This is not an impurity. It is a stereochemical feature inherent to tertiary amides.[1][2]

The Root Cause: Restricted Rotation

The amide bond (N-C=O) possesses significant double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen.[4] This creates a high energy barrier (typically 15–22 kcal/mol) to rotation around the C-N bond.

For your specific molecule, the steric bulk of the Benzyl and 2-Quinolinylmethyl groups exacerbates this restriction, locking the molecule into two distinct conformers (rotamers) on the NMR timescale at room temperature:

  • E-rotamer (Trans): Oxygen trans to the bulkier group.[1][2]

  • Z-rotamer (Cis): Oxygen cis to the bulkier group.[1][2]

Diagnostic Module: Impurity vs. Rotamer

Before attempting advanced experiments, confirm the diagnosis using this logic flow.

Quick Check Protocol
  • Locate the Formyl Proton: Look for the formyl hydrogen (

    
    ). It typically appears downfield (8.0 – 8.6 ppm).[1][2][3]
    
    • Rotamer Signature: Two distinct singlets (or slightly broadened peaks) with unequal intensity (e.g., 60:40 or 70:30).[2]

  • Check Stoichiometry: Do the "impurity" peaks sum up to 1H (or 1C) when integrated together with the "main" peak?

  • Solvent Test: Run the sample in a different solvent (e.g., switch from CDCl3 to DMSO-d6).

    • Result: If peaks shift significantly and the ratio changes, it is likely a rotamer equilibrium (solvent polarity affects the

      
       ratio). Impurities rarely shift equilibrium ratios based on solvent alone.[1][2]
      
Decision Tree: Troubleshooting Workflow

Rotamer_Diagnosis Start Observation: Split/Doubled Signals Step1 Integrate Major + Minor Peaks Start->Step1 Check1 Do they sum to integers (e.g. 0.6 + 0.4 = 1.0)? Step1->Check1 Impurity Likely Impurity (Purify Sample) Check1->Impurity No Step2 Check Formyl Proton (~8.2 ppm) Check1->Step2 Yes Check2 Are there two distinct singlets? Step2->Check2 Check2->Impurity No Step3 Perform VT-NMR or EXSY Check2->Step3 Yes VT Peaks Coalesce? Confirmed Rotamer Step3->VT Option A: Heating EXSY Cross Peaks? Confirmed Rotamer Step3->EXSY Option B: 2D Exchange

Figure 1: Diagnostic logic flow for distinguishing rotamers from chemical impurities.

Solution Module A: Variable Temperature (VT) NMR

This is the "Gold Standard" for resolving rotamers. By heating the sample, you provide enough thermal energy to overcome the rotational barrier (


). The exchange rate (

) increases until the NMR spectrometer can no longer distinguish the two states (Coalescence).
Experimental Protocol

Prerequisites:

  • Solvent: DMSO-d6 (Boiling point ~189°C) or Tetrachloroethane-d2 (High T, non-polar).[1][2][3] Avoid CDCl3 or Acetone-d6 due to low boiling points.[1][2]

  • Sample Prep: Standard concentration (10–20 mg/0.6 mL).[1][2]

Step-by-Step Guide:

  • Acquire Reference (298 K): Run a standard 1H spectrum at 25°C. Note the chemical shift difference (

    
     in Hz) between the two rotamer signals (e.g., the two formyl singlets).
    
  • Incremental Heating: Increase temperature in 10 K steps (308 K, 318 K, 328 K...).

    • Observation: Peaks will broaden and move toward each other.[1][2]

  • Identify Coalescence (

    
    ):  Continue heating until the two peaks merge into a single, broad flat-topped peak.[1][2][5] Record this temperature (
    
    
    
    ) precisely.
  • High-Temperature Limit: Heat 20–30 K past coalescence to observe a sharp, averaged singlet.

Data Analysis: Calculating the Barrier

Once


 is determined, calculate the Free Energy of Activation (

) using the Eyring Equation approximation for equal populations:

[2]
  • 
     : Activation energy (kcal/mol).[1][2][3][6]
    
  • 
     : Coalescence temperature (Kelvin).[1][2][7]
    
  • 
     : Separation of signals at slow exchange limit (Hz).[1][2][3][8]
    
ParameterValue (Example)Notes

(Hz)
45 HzMeasured at 298 K

(K)
383 K (110°C)Observed coalescence
Result ~19.5 kcal/mol Typical for tertiary formamides

Solution Module B: 2D EXSY (Exchange Spectroscopy)

If your molecule is thermally unstable or you lack VT capabilities, use 2D NMR to prove the two species are chemically exchanging.

Why EXSY?

In a NOESY/EXSY experiment, magnetization is transferred between nuclei that are spatially close (NOE) or chemically exchanging (EXSY).[2][3]

  • Impurity: No cross-peaks between the impurity and the product.

  • Rotamer: distinct "off-diagonal" cross-peaks linking the Major and Minor signals.[1]

Experimental Protocol
  • Pulse Sequence: Standard NOESY (phase sensitive).

  • Mixing Time (

    
    ):  Set to roughly 300–500 ms. (Too short = no exchange; Too long = relaxation loss).[1][2][3]
    
  • Interpretation:

    • Look at the diagonal (positive phase).

    • Look for cross-peaks connecting the two formyl singlets.

    • Phasing: In EXSY, exchange peaks typically have the same phase as the diagonal (depending on spectrometer setup, often both negative or both positive), whereas NOE peaks (spatial) may have opposite phase for small molecules.[3]

    • Key Indicator: If you see a "box" pattern connecting the two formyl peaks, they are rotamers.

FAQ: Common User Issues

Q: Can I just report the spectrum as a mixture? A: Yes. In your experimental section, list both rotamers.[1][2]

  • Format Example: "1H NMR (400 MHz, DMSO-d6): Mixture of rotamers (60:40).[2] Major rotamer:

    
     8.42 (s, 1H), ...[2] Minor rotamer: 
    
    
    
    8.28 (s, 1H)..."[2]

Q: Why do my peaks disappear during VT? A: You are likely at the coalescence point .[1] At


, the exchange rate broadens the signal into the baseline. This is not sample degradation; it is physics.[1][2] Continue heating to sharpen the averaged signal.

Q: Which solvent minimizes rotamer splitting? A: You cannot "minimize" the splitting easily, but you can change the ratio. Non-polar solvents (Toluene-d8) often favor one rotamer more strongly than polar solvents (DMSO), potentially simplifying the spectrum by making the minor isomer negligible (<5%).[2][3]

References & Further Reading

  • Dynamic NMR Theory : Claridge, T. D. W.[1][2][3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.[1][2][3] (Chapter 9: Dynamics).

  • Amide Rotation Barriers : Wiberg, K. B., et al. "Rotational Barriers in Amides."[1][2][3] Journal of Organic Chemistry, 1987.[1] Link[2]

  • EXSY vs NOESY : Hu, H., et al. "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers."[3][9][10] Journal of Organic Chemistry, 2020.[1] Link[2]

  • Eyring Equation for NMR : Bain, A. D. "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, 2003. Link

  • Specific Scaffold Data : Santa Cruz Biotechnology. "this compound Product Data." Link[2][3][11]

Sources

Technical Support Center: Optimizing the Synthesis of N-Benzyl-N-(2-quinolinylmethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of complex, sterically hindered tertiary formamides. The synthesis of N-Benzyl-N-(2-quinolinylmethyl)formamide is a classic two-step process: a reductive amination followed by an N-formylation.

However, standard textbook conditions often fail here. The bulky nature of both the benzyl and quinolinylmethyl groups creates significant steric hindrance, while the quinoline ring introduces chemoselectivity challenges. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to maximize your yield.

Process Overview

SynthesisWorkflow Aldehyde 2-Quinolinecarboxaldehyde + Benzylamine Imine Imine Intermediate (Requires Water Removal) Aldehyde->Imine Condensation (DCM/MgSO4) SecAmine N-benzyl-1-(quinolin-2-yl)methanamine (Secondary Amine) Imine->SecAmine Reductive Amination (NaBH(OAc)3) Product This compound (Target Product) SecAmine->Product N-Formylation (0°C to RT) AFA Acetic Formic Anhydride (AFA) (Formic Acid + Acetic Anhydride) AFA->Product Electrophilic Formyl Source

Workflow for the high-yield synthesis of this compound.

Troubleshooting Guide & FAQs
Phase 1: Reductive Amination (Secondary Amine Synthesis)

Q1: My reductive amination is stalling at ~60% yield, and TLC shows unreacted 2-quinolinecarboxaldehyde. Why isn't the reaction going to completion? A: The condensation of 2-quinolinecarboxaldehyde and benzylamine forms an imine intermediate. This is an equilibrium-driven process that generates water. If water is not aggressively scavenged from the reaction matrix, the equilibrium shifts backward, stalling imine formation. Furthermore, if you add the reducing agent too early, it will reduce the unreacted aldehyde directly to an alcohol, permanently capping your yield. Solution: Pre-form the imine in the presence of anhydrous MgSO4 for at least 2 hours before introducing the reducing agent.

Q2: I used Palladium on Carbon (Pd/C) with hydrogen gas for the reduction, but I am seeing a complex mixture of over-reduced byproducts. How do I improve chemoselectivity? A: The quinoline ring is susceptible to partial reduction under strong catalytic hydrogenation conditions. To achieve strict chemoselectivity, you must switch to a milder hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)3) is the optimal choice here. It is highly selective for protonated imines and will not reduce the unreacted aldehyde or the heteroaromatic quinoline ring under standard conditions [3].

Phase 2: N-Formylation (Target Compound Synthesis)

Q3: Direct formylation of my purified secondary amine using refluxing ethyl formate is yielding less than 40% of the target formamide. How can I overcome this? A: The secondary amine, N-benzyl-1-(quinolin-2-yl)methanamine, is extremely sterically hindered due to the flanking bulky aromatic systems. Standard formylating agents like ethyl formate or neat formic acid lack the necessary electrophilicity to overcome this steric barrier, resulting in poor conversion. The mechanistic solution is to use Acetic Formic Anhydride (AFA) [1]. AFA is a highly reactive, mixed anhydride that serves as a superior electrophilic formyl source, specifically excelling with deactivated or sterically hindered secondary amines [2].

Q4: How do I prepare and handle Acetic Formic Anhydride (AFA) safely to ensure it doesn't decompose before reacting? A: AFA is thermally unstable and will decompose into carbon monoxide and acetic acid at elevated temperatures. It must be generated in situ by mixing excess formic acid with acetic anhydride at 0°C to -20°C [1]. The reaction is exothermic. By strictly maintaining the temperature at 0°C during AFA generation and the subsequent addition of your secondary amine, you preserve the integrity of the mixed anhydride, ensuring it reacts with the amine rather than degrading.

Quantitative Data: Formylation Reagent Comparison

To illustrate the critical importance of reagent selection in Step 2, review the comparative yield data for the formylation of highly hindered secondary amines:

Formylating AgentReaction ConditionsExpected Yield (%)Primary Limitation / Causality
Ethyl Formate Reflux, 24h30 - 40%Insufficient electrophilicity to overcome steric shielding.
Formic Acid (Neat) 80°C, 12h45 - 55%Reversible condensation; requires continuous, aggressive water removal.
Ammonium Formate Reflux in Acetonitrile< 20%Poor reactivity profile with bulky, non-nucleophilic secondary amines.
Acetic Formic Anhydride (AFA) 0°C to RT, 2h92 - 98% Highly electrophilic; requires strict low-temperature control to prevent CO evolution.
Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual and physical cues are included so you can verify the reaction's success at each critical juncture.

Protocol 1: Chemoselective Reductive Amination
  • Imine Formation: Dissolve 2-quinolinecarboxaldehyde (1.0 eq) and benzylamine (1.05 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Water Scavenging: Add anhydrous MgSO4 (2.0 eq) to the mixture. Stir vigorously at room temperature for 2 hours. Self-Validation: The MgSO4 will clump as it absorbs water. Ensure sufficient stirring to maintain a suspension.

  • Filtration: Filter the mixture through a fritted funnel to remove the hydrated MgSO4. Transfer the clear filtrate to a clean, dry, argon-purged round-bottom flask.

  • Selective Reduction: Cool the solution to 0°C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise[3].

  • Maturation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4-6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield N-benzyl-1-(quinolin-2-yl)methanamine.

Protocol 2: AFA-Mediated N-Formylation
  • AFA Generation: In a separate, dry flask under argon, cool anhydrous formic acid (5.0 eq) to 0°C. Dropwise, add acetic anhydride (2.5 eq) while strictly maintaining the temperature at 0°C. Stir for 30 minutes to generate Acetic Formic Anhydride (AFA) in situ [1].

  • Amine Preparation: Dissolve the secondary amine (from Protocol 1) in anhydrous DCM and cool this solution to 0°C.

  • Electrophilic Addition: Slowly transfer the cold AFA solution to the amine solution via cannula or syringe. Keep the reaction vessel in the ice bath during the addition to manage the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Self-Validation: TLC should show complete consumption of the amine within 90 minutes.

  • Quenching (Critical Step): Cool the reaction back to 0°C and quench very carefully with saturated aqueous NaHCO3. Self-Validation: Vigorous gas evolution (CO2) will occur as excess acid is neutralized. Add the base slowly until gas evolution ceases and the aqueous layer reaches pH 8.

  • Isolation: Extract with DCM (3x), wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate pure this compound.

References
  • Source: nih.
  • Source: jetir.
  • Source: epo.

Solubility issues of quinoline formamides in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry & Formulation . This portal is designed for researchers, medicinal chemists, and drug development professionals dealing with the physicochemical challenges of quinoline formamides.

Below, you will find a mechanistic knowledge base, diagnostic data, targeted troubleshooting FAQs, and self-validating experimental protocols to overcome solubility barriers in non-polar environments.

Knowledge Base: The Causality of Insolubility

Quinoline formamides present a unique paradox in solvation chemistry. The quinoline core is highly lipophilic and inherently soluble in non-polar organic solvents such as hexane, toluene, and chloroform[1]. However, the introduction of a formamide moiety (-NH-CHO) drastically alters the molecule's solid-state thermodynamics.

Formamides act as both strong hydrogen-bond donors and acceptors, forming robust, chain-like intermolecular hydrogen-bonded networks and cyclic centrosymmetric dimers[2][3]. When these strong hydrogen bonds couple with the


 stacking interactions of the planar quinoline rings, the resulting crystal lattice energy is exceptionally high[4]. Non-polar solvents, characterized by low dielectric constants, lack the necessary hydrogen-bond accepting/donating capacity to thermodynamically compensate for the disruption of this lattice, resulting in persistent insolubility[3][5].

G A Quinoline Formamide Solid State B Strong Intermolecular Hydrogen Bonding A->B C Pi-Pi Stacking (Quinoline Rings) A->C D High Crystal Lattice Energy B->D C->D F Inability to Solvate & Break Lattice D->F E Non-Polar Solvent (Low Dielectric Constant) E->F G Poor Solubility F->G

Logical mapping of physicochemical barriers preventing quinoline formamide dissolution.

Diagnostic Data: Solvent Properties & Expected Behaviors

To select the correct troubleshooting path, consult the table below to understand how different solvent environments interact with the quinoline formamide lattice.

Solvent SystemDielectric Constant (

)
H-Bond Acceptor/DonorSolubilization EfficacyRecommended Use Case / Mechanism
Hexane / Heptane ~1.9NoneVery PoorAnti-solvent for controlled precipitation[1].
Toluene ~2.4Weak (

interactions)
PoorBase reaction solvent; requires co-solvent[6].
Chloroform ~4.8Weak DonorModerateAnalytical extractions; limited by lattice energy[1].
Toluene + 5% DMSO ~4.5 (Mixed)Strong AcceptorGoodDisrupts formamide H-bonds competitively[6][7].
DCM + 1% TFA ~9.0 (Mixed)Donor / ProtonatorExcellentIonizes quinoline nitrogen, breaking the lattice[6][8].

Troubleshooting FAQs

Q1: I am trying to run a synthesis reaction in toluene, but my quinoline formamide starting material floats as a crystalline suspension. Heating doesn't help. What is the mechanistic cause, and how do I fix it? A1: The crystalline suspension is caused by the formamide group's intermolecular hydrogen bonding, which forms a robust lattice that toluene cannot disrupt[2][3]. Heating increases kinetic energy but often fails to overcome the high enthalpy of fusion characteristic of these solid states[4]. Solution: Utilize a co-solvent strategy. Adding 5-10% (v/v) of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) introduces strong hydrogen-bond acceptors that competitively disrupt the formamide-formamide interactions, effectively dissolving the compound without completely changing the non-polar nature of your bulk solvent[6][7].

Q2: I need to perform NMR in a non-polar deuterated solvent (like CDCl3 or Benzene-d6), but the peaks are too weak due to poor solubility. Are there additives that won't ruin my spectrum? A2: Yes. A highly effective technique in heterocyclic chemistry is to add a trace amount of deuterated acid, such as Trifluoroacetic acid-d (TFA-d)[8]. The quinoline nitrogen is weakly basic. In acidic conditions, protonation of the quinoline nitrogen forms a cationic species, which drastically alters the molecular geometry and shatters the crystal lattice, enhancing solubility[6]. Because you are using TFA-d, it will not introduce interfering proton signals in your


H-NMR spectrum.

Q3: We are developing a lipid-based formulation for oral delivery, but the drug precipitates out of the lipid excipients. How can we formulate this? A3: Lipid excipients are generally non-polar and cannot solvate the hydrogen-bonded formamide network. You must transition the drug from a crystalline state to an amorphous state to bypass the lattice energy barrier[4]. This is achieved by creating an Amorphous Solid Dispersion (ASD)[6]. By co-precipitating the drug with a polymer matrix (e.g., Poloxamer or HPMCAS), the polymer chains intercalate between the drug molecules, preventing recrystallization and maintaining the drug in a highly soluble amorphous form[6][9].

Standard Operating Procedures (SOPs)

Workflow Start Insoluble Quinoline Formamide Sample Decision Select Solubilization Strategy Start->Decision CoSolvent Co-Solvent Blending (Add 5-10% DMSO/DMF) Decision->CoSolvent Acid Acidification (Add trace TFA/HCl) Decision->Acid ASD Amorphous Solid Dispersion (Polymer Matrix) Decision->ASD Heat Apply Mild Heating & Sonication CoSolvent->Heat Acid->Heat ASD->Heat Evaluate Evaluate Dissolution (Visual/UV-Vis) Heat->Evaluate

Step-by-step troubleshooting workflow for solubilizing quinoline formamides.

Protocol A: Co-Solvent Blending for Reaction Optimization

Purpose: To achieve complete dissolution in non-polar reaction mediums without altering the bulk solvent properties.

  • Weigh the required mass of the quinoline formamide into a dry, inert reaction vessel.

  • Add the primary non-polar solvent (e.g., Toluene) to achieve the target molarity. Note the presence of undissolved solids.

  • Begin magnetic stirring at 400 RPM.

  • Titrate in DMSO or DMF in 1% (v/v) increments, up to a maximum of 10%[6][7].

  • Apply mild sonication (bath sonicator) for 5 minutes after each addition. Causality: Sonication provides the localized kinetic energy (cavitation) needed to break the initial crystal lattice, allowing the co-solvent to intercalate.

  • Self-Validation Step: Once a clear solution is achieved, remove it from the sonicator and let it cool to room temperature. If the solution remains optically clear for 30 minutes, the lattice is permanently disrupted. If precipitation occurs, increase the co-solvent ratio by an additional 1-2%.

Protocol B: Preparation of an Amorphous Solid Dispersion (ASD)

Purpose: To formulate highly crystalline quinoline formamides for use in non-polar lipid excipients or in vivo studies.

  • Dissolve the quinoline formamide and the selected carrier polymer (e.g., Poloxamer 407) in a volatile, intermediate-polarity common solvent system (e.g., a mixture of tert-butanol and water, or Dichloromethane/Methanol)[6][9].

  • Ensure complete dissolution; the solution must be entirely transparent to ensure molecular-level mixing.

  • Rapidly remove the solvent using lyophilization (freeze-drying) or a rotary evaporator under high vacuum[9]. Causality: Rapid solvent removal traps the drug molecules within the polymer matrix before they have the thermodynamic opportunity to nucleate and form hydrogen-bonded crystals.

  • Desiccate the resulting fluffy powder under vacuum for 24 hours to remove any residual solvent.

  • Self-Validation Step: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp crystalline diffraction peaks, confirming the thermodynamic transition to the amorphous state.

References

  • Benzo[f]quinoline - Solubility of Things | Solubility of Things |[Link]

  • Hydrogen bonded network properties in liquid formamide | AIP Publishing |[Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids | PMC - NIH |[Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? | ResearchGate |[Link]

  • Techniques for Improving Solubility | International Journal of Medical Science and Dental Research | [Link]

  • Process for the preparation of amorphous quinoline carboxamide derivatives (CN113087666A)
  • Strategies for improving hydrophobic drugs solubility and bioavailability | IJPCA |[Link]

  • Hydrogen bonding and heat of solution | ACS Publications |[Link]

Sources

Removing unreacted 2-(chloromethyl)quinoline from reaction mixtures

[1]

The Chemical Challenge

2-(Chloromethyl)quinoline (CAS: 4377-41-7) presents a dual challenge in purification:

  • Electrophilicity: It is a potent alkylating agent (benzyl chloride analog), classifying it as a potential Genotoxic Impurity (GTI). Standard limits for GTIs are often <10 ppm, requiring highly efficient removal.

  • Basicity: The quinoline nitrogen provides a basic handle (pKa ~3.8 - 4.2 estimated, lower than unsubstituted quinoline due to the electron-withdrawing chlorine), which can complicate acid-base workups if your product is also basic.[1]

Strategic Decision Matrix

Before selecting a protocol, analyze your Target Product's properties against 2-CMQ.[1]

PurificationStrategyStartStart: Analyze Target ProductIsProductBasicIs the Product Basic?(Contains amines, pyridines, etc.)Start->IsProductBasicScavengerRouteMethod A: Solid-Phase Scavenging(Chemist's Choice for High Purity)IsProductBasic->ScavengerRouteYes (Avoids co-extraction)IsProductAcidicIs the Product Neutral or Acidic?IsProductBasic->IsProductAcidicNoAcidWashRouteMethod B: Acid Extraction(Cost-Effective Scale-up)IsProductAcidic->AcidWashRouteYesDerivatizationMethod C: Hydrolytic Derivatization(If A & B fail)IsProductAcidic->DerivatizationComplex Solubility

Figure 1: Decision tree for selecting the appropriate purification workflow.[1]

Detailed Protocols
Method A: Solid-Phase Scavenging (Recommended)

Best For: Basic products (amines) where acid extraction would remove the product along with the impurity.[1] Mechanism: 2-CMQ is an electrophile.[1] We use a polymer-supported nucleophile (Thiol or Amine) to covalently bind the impurity.[1] The resin is then filtered off, leaving the pure product in solution.

ParameterSpecification
Resin Type Thiol (SH) or Thiourea functionalized silica/polystyrene.[1]
Why Thiol? Thiols are "soft" nucleophiles that react rapidly with benzylic halides (2-CMQ) but rarely react with the "harder" electrophiles often found in drugs (esters, amides).[1]
Stoichiometry 3–4 equivalents relative to the estimated amount of unreacted 2-CMQ.
Solvent Compatibility DCM, THF, DMF, MeOH, EtOAc.

Protocol:

  • Quantify: Estimate the remaining 2-CMQ by HPLC/LCMS.

  • Dissolve: Ensure the crude mixture is fully dissolved in a compatible solvent (e.g., DCM or EtOAc).

  • Add Resin: Add 4 equivalents of Si-Thiol or PS-Thiophenol resin.[1]

  • Agitate: Stir or shake gently at 40°C for 2–4 hours . (Heat accelerates the alkylation of the resin).

  • Filter: Filter the mixture through a fritted funnel or a Celite pad to remove the resin.

  • Wash: Wash the resin cake with solvent to recover any entrained product.

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Expert Insight: If your product contains a free thiol, do not use this method. Use a supported amine resin (e.g., Trisamine) instead, though reaction times may be longer.

Method B: Acid-Base Extraction

Best For: Neutral or Acidic products (Amides, Esters, Carboxylic Acids).[1] Mechanism: Exploits the basicity of the quinoline nitrogen.[1] Protonation with aqueous acid converts 2-CMQ into its water-soluble hydrochloride salt [1].[1]

Protocol:

  • Dilution: Dissolve crude reaction mixture in a water-immiscible organic solvent (DCM or EtOAc).

  • Acid Wash: Wash the organic layer with 1M HCl (aq) (3 x Vol).

    • Chemistry: 2-CMQ + HCl

      
       [2-CMQ-H]
      
      
      Cl
      
      
      (Water Soluble).[1]
    • Note: The pH must be < 2 to ensure full protonation of the electron-deficient quinoline ring.[1]

  • Brine Wash: Wash organic layer with saturated brine to remove entrained acid.

  • Dry & Concentrate: Dry over MgSO

    
    , filter, and concentrate.
    

Troubleshooting the "Emulsion" Issue: Quinolines are surfactants when protonated. If an emulsion forms:

  • Add a small amount of Methanol to the biphasic mixture.

  • Filter the entire biphasic mixture through a pad of Celite.

Method C: Hydrolytic Derivatization (The "Polishing" Step)

Best For: When 2-CMQ co-elutes with product during chromatography and other methods fail.[1] Mechanism: Convert the lipophilic chloride to a polar alcohol (2-(hydroxymethyl)quinoline) via hydrolysis [4].[1] The large polarity shift allows easy separation by flash chromatography.

Protocol:

  • Add Water/Base: Add 5 equivalents of aqueous NaOH or saturated NaHCO

    
     to the reaction mixture.
    
  • Heat: Heat the biphasic mixture (or use a miscible co-solvent like DMSO/Water) to 60–80°C for 1–2 hours.

  • Monitor: Check LCMS for the disappearance of 2-CMQ (M+ 177) and appearance of the alcohol (M+ 159).

  • Workup: Extract with organic solvent.

  • Chromatography: The alcohol impurity will now elute much later (is more polar) than the unreacted chloride, allowing easy separation on Silica gel.

Safety & Handling (Critical)

WARNING: 2-(Chloromethyl)quinoline is a structural analog of benzyl chloride.[1] It should be treated as a potent lachrymator and a suspected carcinogen (alkylating agent) [2, 3].

  • Decontamination: All glassware and spatulas contacting 2-CMQ should be soaked in a 10% NaOH/Ethanol bath for 24 hours to hydrolyze the chloride before washing.[1]

  • Waste: Segregate waste streams. Do not mix with acidic waste streams containing cyanide or sulfide.

Frequently Asked Questions (FAQ)

Q: Can I remove 2-CMQ by high-vacuum distillation? A: Not recommended. While quinolines are stable, the chloromethyl group is thermally sensitive.[1] Distillation often leads to polymerization (formation of tars) or decomposition, which can contaminate your distillation apparatus. Scavenging or Chromatography is safer and more effective.

Q: I used Method B (Acid Wash), but the impurity is still there. Why? A: The electron-withdrawing chlorine atom at the 2-position lowers the pKa of the quinoline nitrogen (likely to ~3.5–4.0).[1] If you used a weak acid (like citric acid or acetic acid), you likely did not reach a low enough pH to fully protonate it. Use 1M or 2M HCl to ensure pH < 1.

Q: My product is also a quinoline. How do I separate them? A: This is the hardest scenario. Rely on Method A (Scavenging) . The scavenger resin reacts with the chloromethyl group (electrophile), not the quinoline ring. Therefore, it will selectively pull out the 2-CMQ and leave your non-electrophilic quinoline product in solution.[1]

References
  • PubChem. 2-(Chloromethyl)quinoline Compound Summary. National Library of Medicine. Available at: [Link][1]

  • RSC Publishing. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones (Mechanistic parallel). New Journal of Chemistry.[2] Available at: [Link]

Amine Functionalization Support Hub: Temperature Optimization for N-Formylation of Bulky Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Functionalization. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the N-formylation of sterically hindered secondary amines (e.g., diisopropylamine, dicyclohexylamine, or complex API intermediates). Due to the bulky nature of these substituents, researchers often face a kinetic dead-end at room temperature or chemoselectivity issues at elevated temperatures.

This guide provides field-proven, thermodynamically grounded troubleshooting strategies to help you optimize your reaction temperatures and reagent selections.

Diagnostic Workflow: Reagent and Temperature Selection

Before diving into specific troubleshooting steps, use the logical workflow below to determine the baseline temperature and reagent system required for your specific amine's steric profile.

G Start Assess Steric Bulk of Secondary Amine ModBulk Moderate Bulk (e.g., Dicyclohexylamine) Start->ModBulk HighBulk High Bulk (e.g., 2,2,6,6-TMP) Start->HighBulk ModReagent Formic Acid (Neat) or Ethyl Formate ModBulk->ModReagent HighReagent Highly Electrophilic Reagents (AFA or Chloral) HighBulk->HighReagent ModTemp Optimize Temp: 60°C - 80°C (Catalyst-Free) ModReagent->ModTemp HighTempAFA AFA: -20°C to 0°C (Prevents Acetylation) HighReagent->HighTempAFA HighTempChloral Chloral: 20°C - 25°C (High Yield, Low Temp) HighReagent->HighTempChloral

Decision matrix for temperature and reagent selection based on amine steric hindrance.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my bulky secondary amine fail to formylate at room temperature with neat formic acid? A1: This is a kinetic issue. Steric hindrance around the secondary nitrogen significantly increases the activation energy required for the nucleophilic attack of the amine lone pair onto the carbonyl carbon of formic acid. At room temperature, the thermal energy is insufficient to overcome this barrier. Heating the reaction to 60°C–80°C provides the necessary kinetic energy, allowing the reaction to proceed smoothly in1[1].

Q2: I switched to Acetic Formic Anhydride (AFA) to drive the reaction, but I am observing N-acetylation instead of N-formylation at 60°C. How do I fix this? A2: You must drastically lower your temperature. AFA is a mixed anhydride. Mechanistically, the formyl carbonyl is less sterically hindered and more electrophilic than the acetyl carbonyl, meaning N-formylation is kinetically favored at low temperatures. However, at elevated temperatures (e.g., 60°C), the system gains enough energy to attack the acetyl carbonyl, leading to the thermodynamically stable N-acetyl byproduct. By dropping the temperature to between -20°C and 0°C, AFA reacts rapidly with sterically hindered amines while ensuring >97% chemoselectivity for the 2[2].

Q3: Is it possible to use ethyl formate instead of formic acid to avoid acidic conditions, and how does this affect the temperature? A3: Yes, ethyl formate is a milder, non-acidic alternative. However, because it is a weaker electrophile than formic acid, the reaction rate is inherently slower. For moderately hindered amines, you must maintain the temperature at around 60°C and increase the molar ratio of ethyl formate to amine (typically 3:1) to drive the1[1].

Q4: Can I use catalysts to lower the required temperature for highly bulky amines? A4: Yes. Immobilized sulfuric acid on silica gel (H₂SO₄–SiO₂) can act as a highly effective Brønsted acid catalyst. For example, using triethyl orthoformate with H₂SO₄–SiO₂ allows the formylation of hindered amines to proceed efficiently at 65°C, completely avoiding the extreme temperatures (>140°C) historically required for 3[3].

Quantitative Data: Temperature & Reagent Benchmarks

Use the following table to benchmark your expected yields and identify chemoselectivity risks based on your chosen parameters.

Amine Steric ProfileFormylating ReagentCatalystOptimal TempReaction TimeTypical YieldChemoselectivity Risk
Moderate BulkFormic Acid (neat)None60°C – 80°C5 min – 2 h90 – 95%Low (Stable)
Moderate BulkEthyl FormateNone60°C6 h80 – 85%Low (Stable)
High BulkAcetic Formic AnhydrideNone-20°C to 0°C15 – 30 min> 95%High (Acetylation at >0°C)
High BulkChloralNone20°C – 25°C1 – 2 h> 90%Low (Stable)
High BulkTriethyl OrthoformateH₂SO₄-SiO₂65°C1 – 2 h90 – 96%Low (Stable)
Standard Operating Procedures (SOPs)

To ensure high reproducibility and scientific integrity, follow these self-validating experimental protocols.

Protocol A: Low-Temperature N-Formylation using in situ Acetic Formic Anhydride (AFA)

Designed for highly hindered secondary amines to prevent N-acetylation.

  • Preparation of AFA: In a dry, round-bottom flask under an inert nitrogen atmosphere, add 5.0 equivalents of anhydrous formic acid. Cool the flask strictly to 0°C using an ice bath.

  • Anhydride Formation: Slowly add 2.0 equivalents of acetic anhydride dropwise. Heat the mixture to 50°C for 2 hours to form the mixed anhydride, then immediately cool the system to -20°C using a dry ice/ethylene glycol bath.

  • Amine Addition: Dissolve 1.0 equivalent of the sterically hindered secondary amine in anhydrous THF. Add this solution dropwise to the AFA mixture, ensuring the internal temperature never exceeds -15°C.

  • In-Process Control (Self-Validation): Stir for 15 minutes. Pull a 10 µL aliquot, quench in saturated NaHCO₃, and extract with EtOAc. Run TLC (Hexanes/EtOAc). A single new spot indicates successful formylation; the appearance of a second, higher Rf spot indicates thermal runaway leading to acetylation. If the latter occurs, verify your cooling bath integrity.

  • Quenching & Isolation: Quench the reaction at -20°C by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mid-Temperature Catalyst-Free Formylation using Formic Acid

Designed for moderately bulky amines prioritizing green, solvent-free conditions.

  • Reagent Mixing: In a heavy-walled reaction vial, combine 1.0 equivalent of the bulky secondary amine with 1.2 equivalents of neat formic acid (98%).

  • Heating: Seal the vial and heat the mixture to 60°C using a temperature-controlled aluminum heating block.

  • Monitoring: Stir for 2 to 6 hours. Monitor the reaction via LC-MS to confirm the disappearance of the starting amine mass.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted starting amine) and saturated NaHCO₃ (to neutralize excess formic acid).

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the pure formamide.

References
  • Title: Formylation of Amines - PMC Source: nih.gov URL: [Link]

  • Title: An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines Source: tandfonline.com URL: [Link]

  • Title: Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate Source: mdpi.com URL: [Link]

Sources

Technical Support Center: Troubleshooting Quinolinylmethylation & Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

Welcome to the Advanced Synthesis Support Center. "Quinolinylmethylation" presents a dual challenge in medicinal chemistry: either installing a methyl group onto a quinoline core (C–H methylation) to exploit the "Magic Methyl" effect, or attaching a quinolinylmethyl (


) moiety  to a substrate.

Low conversion in these reactions is rarely a matter of "bad reagents." It is typically a kinetic failure caused by one of two mechanisms:

  • Catalyst Poisoning (The Chelation Trap): The quinoline nitrogen (

    
     hybridized) acts as a competitive ligand, displacing labile ligands on metal centers (Ni, Pd) and shutting down the catalytic cycle.
    
  • Radical Quenching/Polarity Mismatch: In radical (Minisci) protocols, the nucleophilic character of alkyl radicals fails to match the electrophilicity of the heterocycle, or the radical lifetime is insufficient.

Use the decision tree below to identify your failure mode before proceeding to the specific modules.

Diagnostic Workflow: Why is my reaction stalling?

TroubleshootingFlow Start Identify Reaction Class TypeA Type A: Radical C-H Methylation (Minisci / Photoredox) Start->TypeA TypeB Type B: Metal-Catalyzed Coupling (Ni/Pd Cross-Coupling) Start->TypeB CheckAcid Check pH / Acid Equiv. TypeA->CheckAcid CheckLigand Check Ligand & Additives TypeB->CheckLigand AcidLow Low Conversion (<20%) CheckAcid->AcidLow Reaction Stalls AcidHigh High Conversion but Polychlorination/Alkylation CheckAcid->AcidHigh Impure Profile SolnA1 Diagnosis: Substrate not activated. Action: Increase TFA or use HCl salt. AcidLow->SolnA1 SolnA2 Diagnosis: Radical Over-generation. Action: Syringe pump addition of oxidant. AcidHigh->SolnA2 Poisoning Stalls at ~10-15% (Catalyst Death) CheckLigand->Poisoning Color Change/Precipitate Reductive Dehalogenation Only (No Coupling) CheckLigand->Reductive Product is H-Qu SolnB1 Diagnosis: N-Chelation. Action: Add MgCl2 or use Bipyridine ligands. Poisoning->SolnB1 SolnB2 Diagnosis: Slow Oxidative Addition. Action: Switch Cl -> Br/I or add NaI. Reductive->SolnB2

Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in quinoline functionalization.

Module A: Troubleshooting Radical C-H Methylation (Minisci)

Context: You are trying to methylate a quinoline ring using a radical precursor (e.g., Zinc Sulfinates/Diversinates™, Peroxides, or Photoredox). Common Failure: The reaction turns black/tarry with <20% yield, or returns starting material.

The Mechanistic Bottleneck

The Minisci reaction relies on the attack of a nucleophilic alkyl radical onto an electrophilic heterocycle .

  • The Problem: Neutral quinoline is not electrophilic enough. It must be protonated to lower its LUMO energy.[1]

  • The Trap: As the reaction proceeds, the oxidant (often persulfate or peroxide) generates byproducts that may alter the pH, or the substrate deprotonates, stopping the reaction (self-quenching).

FAQ & Solutions

Q1: My reaction starts well but stalls at 30% conversion. Adding more reagent doesn't help.

  • Diagnosis: pH Drift or "Radical Suicide."

  • Technical Fix:

    • Acid Stoichiometry: Ensure you are using TFA (Trifluoroacetic acid) in excess (3–5 equiv) or using the HCl salt of the quinoline. The ring must remain protonated throughout the reaction.

    • Biphasic Protection: If using aqueous conditions, switch to a biphasic system (DCM/Water) with vigorous stirring. This protects the radical precursor from rapid hydrolysis in the aqueous phase before it can enter the organic phase to react.

Q2: I see significant "polymethylation" (dimethyl/trimethyl products) even at low conversion.

  • Diagnosis: The product (methylquinoline) is more nucleophilic (and electron-rich) than the starting material, making it more reactive toward electrophilic radicals (if the radical has electrophilic character) or simply making the ring more susceptible to further oxidation.

  • Technical Fix:

    • Syringe Pump Addition: Do not add the oxidant/radical precursor in one portion. Add it over 2–4 hours. This keeps the instantaneous radical concentration low, favoring reaction with the abundant starting material over the scarce product.

Q3: Why are Zinc Sulfinates (Diversinates) giving me 0% conversion?

  • Diagnosis: Lack of oxidant or "Induction Failure." Zinc sulfinates require an oxidant (TBHP) to release the radical.

  • Technical Fix:

    • The "Baran" Standard: Ensure you are using TBHP (tert-Butyl hydroperoxide) (3–5 equiv) relative to the sulfinate.

    • Temperature: These reactions often require a thermal kick (50°C) to initiate the desulfinylation.

Module B: Troubleshooting Metal-Catalyzed Cross-Coupling

Context: You are coupling a Quinolinyl-Halide with an Alkyl-Halide (Reductive Cross-Coupling - XEC) or using Suzuki/Negishi conditions. Common Failure: Catalyst deactivation. The reaction mixture often precipitates metal black.

The Mechanistic Bottleneck: The "N-Trap"

Nickel and Palladium catalysts are "soft" acids. The Quinoline Nitrogen is a "soft" base.

  • The Problem: Instead of performing oxidative addition into the C–X bond, the metal coordinates to the Nitrogen. This forms a stable, unreactive complex (catalyst resting state).

  • The Consequence: The catalytic cycle never turns over (TON < 1).

FAQ & Solutions

Q1: I am using Ni(cod)2/Bipyridine for reductive coupling, but I get no product.

  • Diagnosis: Catalyst Poisoning by the Substrate.

  • Technical Fix:

    • The "MgCl2" Trick: Add MgCl2 (1.0–2.0 equiv) or ZnCl2 to the reaction. The Magnesium ion is a hard Lewis acid that will bind tightly to the Quinoline Nitrogen (Lewis base), effectively "masking" it from the Nickel catalyst.

    • Ligand Switch: Switch to sterically bulky ligands that prevent the metal from approaching the nitrogen. dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is standard; try Biozoline ligands if that fails.

Q2: I see mostly "reduced" product (Quinoline-H) instead of the coupled product.

  • Diagnosis: Protodehalogenation. The alkyl radical is abstracting a hydrogen from the solvent or ligand instead of rebounding with the metal.

  • Technical Fix:

    • Solvent Quality: Ensure your solvent (DMA/NMP) is anhydrous.

    • Concentration: Increase reaction concentration (to 0.5M or 1.0M). High concentration favors the bimolecular coupling step over unimolecular H-abstraction.

Validated Experimental Protocols

These protocols are designed to be self-validating . If they fail, the specific step of failure indicates the root cause.

Protocol A: Radical Methylation of Quinoline (Minisci Type)

Reference: Adapted from Baran et al. (2012) & Minisci procedures.

Standard Operating Procedure:

  • Setup: In a vial, dissolve Quinoline substrate (1.0 equiv) in DCM/Water (2:1 ratio, 0.2 M) .

  • Activation: Add TFA (5.0 equiv) . Checkpoint: Verify pH < 2. If not, add more TFA.

  • Reagent: Add Zinc Methylsulfinate (Diversinate™) (3.0 equiv) .

  • Initiation: Add TBHP (70% aq., 5.0 equiv) dropwise over 5 minutes at 0°C, then warm to RT.

    • Optimization: If conversion is <20%, heat to 40°C.

  • Workup: Quench with sat. NaHCO3 (careful: gas evolution). Extract with DCM.[2]

Validation Check:

  • Run a TLC at 30 mins. If SM is consumed but no product appears (just baseline streak), your radical is polymerizing the solvent or the substrate is decomposing. Switch to DMSO solvent.

Protocol B: Ni-Catalyzed Reductive Cross-Coupling (XEC)

Reference: Adapted from Weix et al. (Nature, 2015).

Standard Operating Procedure:

  • Glovebox/Schlenk: Add Quinolinyl Bromide (1.0 equiv) and Alkyl Bromide (1.5 equiv) .

  • Catalyst: Add NiCl2(DME) (10 mol%) and dtbbpy (10 mol%) .

  • Reductant: Add Zinc powder (2.0 equiv) and MgCl2 (1.5 equiv) (Crucial additive).

  • Solvent: Add DMA (anhydrous) . Seal and stir at 60°C.

Validation Check:

  • Color Test: The reaction should turn deep purple/blue (active Ni-bipyridine complex).

  • Failure Mode: If the solution stays pale green or turns black immediately, the catalyst is dead.

    • Green: Oxygen leak or inactive Zinc.

    • Black: Catalyst aggregation. Increase Ligand:Metal ratio to 2:1.

Comparative Data: Additive Effects

AdditiveRole in Quinoline ChemistryExpected Impact on Conversion
TFA (Trifluoroacetic Acid) Protonates N-heterocycle (Minisci)Critical. Increases electrophilicity. Without it, yield is often <5%.
MgCl2 / ZnCl2 Lewis Acid Masking Agent (Ni-Coupling)High. Binds to Quinoline-N, preventing catalyst poisoning.
TBHP (tert-Butyl Hydroperoxide) Radical Initiator (for Sulfinates)Medium. Excess required due to disproportionation.
NaI (Sodium Iodide) Finkelstein CatalystHigh. Converts sluggish Aryl-Cl to Aryl-I in situ for faster oxidative addition.

References

  • Fujiwara, Y., et al. "Practical C–H Functionalization of Quinones with Boronic Acids." Journal of the American Chemical Society, 2012. (Foundational work on Zinc Sulfinates/Diversinates).

  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Csp3 Halides." Accounts of Chemical Research, 2015. (Definitive guide on Ni-catalyzed XEC).

  • Leitch, J. A., et al. "Recent Advances in Minisci-Type Reactions." Chemical Society Reviews, 2017. (Review of radical alkylation mechanisms).

  • Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie, 2019. (Discussion on controlling regioselectivity).
  • Everson, D. A., & Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry, 2014. .

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines regarding the handling of alkyl radicals, peroxides, and heavy metals.

Sources

Technical Support Center: Navigating the Separation of Mono- vs. Bis-Alkylated Quinoline Products

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the nuanced challenge of separating mono- and bis-alkylated quinoline products. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to streamline your purification workflows. As Senior Application Scientists, we understand that the subtle differences in polarity and physicochemical properties between these closely related compounds can make their separation a significant bottleneck in synthesis and drug discovery. This resource is structured to address the most common issues encountered in the lab, offering logical, experience-driven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of mono- and bis-alkylated quinolines so challenging?

The primary difficulty lies in the often-subtle differences in polarity between the mono- and bis-alkylated species. The addition of a second alkyl group does not always lead to a dramatic change in the molecule's overall polarity, especially if the initial quinoline core is already large or contains other functional groups. This can result in very similar retention factors (Rf) in Thin-Layer Chromatography (TLC) and co-elution in column chromatography. Furthermore, the basic nature of the quinoline nitrogen can lead to interactions with acidic silica gel, causing peak tailing and poor separation.[1][2]

Q2: I'm seeing significant tailing of my quinoline spots on my TLC plate. What's causing this and how can I fix it?

Tailing is a common issue when dealing with basic compounds like quinolines on standard silica gel plates.[3] The acidic silanol groups on the silica surface can strongly interact with the basic nitrogen atom of the quinoline, leading to a "streaking" or "tailing" effect.[2]

To mitigate this, you can:

  • Add a basic modifier to your mobile phase: A small amount of triethylamine (~0.5-1%) or ammonia in your eluent system can neutralize the acidic sites on the silica gel, leading to sharper, more defined spots.[3]

  • Use a different stationary phase: Consider using neutral or basic alumina plates, or reversed-phase (C18) plates for your TLC analysis.[3][4]

Q3: My mono- and bis-alkylated products have very similar Rf values on TLC. How can I improve their separation?

When dealing with compounds of very similar polarity, fine-tuning your mobile phase is crucial.

  • Solvent System Optimization: Systematically screen different solvent systems. A good starting point for many quinoline derivatives is a mixture of hexanes and ethyl acetate.[3] If separation is poor, try varying the ratio or switching to a different solvent system, such as dichloromethane/methanol.[3]

  • Consider a Less Polar System: Sometimes, a less polar mobile phase will provide better resolution for closely related non-polar compounds.

  • Utilize Co-spotting: To confirm the identity of your spots, co-spot your reaction mixture with your starting material and, if available, a pure standard of the mono-alkylated product.[3]

Q4: Is crystallization a viable method for separating mono- and bis-alkylated quinolines?

Crystallization can be a very effective purification technique, provided there is a significant difference in the crystallinity and solubility of your products.[5]

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent mixture where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the undesired product remains in solution.[6][7]

  • Inducing Crystallization: If your product is an oil, you might induce crystallization by adding a non-polar "anti-solvent" like hexanes or pentane to a concentrated solution of your compound in a more polar solvent like dichloromethane.[4]

  • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts (e.g., hydrochloride salts), which can be a robust method for purification.[4]

Troubleshooting Guides

Issue 1: Co-elution of Mono- and Bis-Alkylated Products in Column Chromatography

This is a frequent challenge due to the similar polarities of the products.[8]

start Start: Co-elution Observed step1 Decrease Eluent Polarity start->step1 step2 Use a Shallow Gradient step1->step2 If resolution is still poor success Successful Separation step1->success Resolution Improved step3 Change Stationary Phase step2->step3 If resolution is still poor step2->success Resolution Improved step4 Consider Alternative Chromatography step3->step4 If resolution is still poor step3->success Resolution Improved step4->success Resolution Improved failure Separation Still Poor step4->failure

Caption: Troubleshooting workflow for co-elution.

  • Detailed Steps:

    • Decrease Eluent Polarity: If your compounds are eluting too quickly, a less polar mobile phase will increase their interaction with the stationary phase, potentially improving separation.

    • Use a Shallow Gradient: Instead of a steep isocratic or gradient elution, a very shallow gradient can effectively separate compounds with close retention times.

    • Change Stationary Phase: If silica gel is not providing adequate separation, consider using neutral or basic alumina, or even reverse-phase (C18) silica.[4]

    • Consider Alternative Chromatography: For very challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[1][9]

Issue 2: Product Decomposition on Silica Gel

The acidic nature of silica gel can sometimes cause degradation of sensitive quinoline derivatives.

start Start: Decomposition on Silica Gel step1 Deactivate Silica Gel (e.g., with Triethylamine) start->step1 step2 Change Stationary Phase step1->step2 If decomposition persists success Successful Purification step1->success Decomposition Prevented step2->success Decomposition Prevented failure Decomposition Persists step2->failure

Caption: Troubleshooting workflow for product decomposition.

  • Detailed Steps:

    • Deactivate Silica Gel: Before running your column, you can wash the silica gel with a solvent mixture containing a small amount of triethylamine to neutralize the acidic sites.

    • Change Stationary Phase: Switch to a more inert stationary phase like neutral alumina or cellulose.[4]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Separation of Mono- and Bis-Alkylated Quinolines

This protocol provides a general framework for separating a mixture of mono- and bis-alkylated quinolines using flash column chromatography.

  • TLC Analysis and Solvent System Selection:

    • Develop a TLC method to visualize the starting material, mono-alkylated, and bis-alkylated products.

    • Screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve a delta Rf of at least 0.15 between the mono- and bis-alkylated products.[3]

    • Add 0.5% triethylamine to the chosen eluent to prevent tailing.[3]

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a non-polar solvent system and gradually increase the polarity (gradient elution). A shallow gradient is often more effective for separating closely related compounds.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure mono- and bis-alkylated products separately.

    • Remove the solvent under reduced pressure to obtain the purified compounds.

Protocol 2: Reverse-Phase HPLC for High-Purity Separation

For challenging separations requiring high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool.[1][10]

  • Parameter Condition
    Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm[1]
    Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid. B: Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid
    Gradient Start with a low percentage of B and gradually increase to elute the compounds. The exact gradient will need to be optimized for your specific mixture.
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm or a wavelength where your compounds have maximum absorbance.[11]
    Injection Volume 5-20 µL
  • Optimization Notes:

    • The pH of the mobile phase can significantly impact the retention and peak shape of basic quinolines.[2][10] Experimenting with different pH values (e.g., using a phosphate buffer) can improve separation.[1]

    • For extremely difficult separations, consider adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) to the mobile phase.[1][2]

Data Presentation

Table 1: Example TLC Solvent Systems for Quinoline Derivatives
Compound Type / ExampleMobile Phase (Solvent System)Approximate Rf Value
General Mono-alkylated Quinoline20% Ethyl Acetate in Hexanes + 0.5% Triethylamine0.4 - 0.6
General Bis-alkylated Quinoline20% Ethyl Acetate in Hexanes + 0.5% Triethylamine0.5 - 0.7
Polar Substituted Quinolines5% Methanol in Dichloromethane + 0.5% TriethylamineVaries

Note: Actual Rf values will vary based on the specific quinoline structure, temperature, and plate condition.[3]

Visualization

Workflow for Method Development in Quinoline Separation

start Start: Crude Reaction Mixture step1 TLC Analysis for Feasibility start->step1 step2 Column Chromatography (Silica or Alumina) step1->step2 Good Separation on TLC step3 Crystallization / Salt Formation step1->step3 Poor Separation on TLC or Oily Products step4 Preparative HPLC / SFC step2->step4 Co-elution end_success Pure Mono- and Bis-alkylated Products step2->end_success Successful Separation step3->step2 Oily Product / No Crystallization step3->end_success Crystalline Product Obtained step4->end_success

Caption: Logical workflow for selecting a separation method.

References

  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Journal of the Serbian Chemical Society. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • AKJournals. (n.d.). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases.
  • SIELC Technologies. (2018, February 16). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • ResearchGate. (n.d.). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.
  • OSTI.GOV. (1987, January 1). Separation and characterization of nitrogen heterocycle and hydroxyl aromatic compounds in non-distillable coal-derived liquids.
  • ResearchGate. (2017, March 7). Mercuration of quinoline give different isomers how could these isomers separated.
  • BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • PMC. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ACS Publications. (2025, March 27). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • Reddit. (2024, January 24). Difficult separation : r/OrganicChemistry.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Quinoline Synthesis.
  • Smolecule. (n.d.). Troubleshooting Guide: Quinoline-Carboxamide Stability.
  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
  • [Readers Insight]. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development.
  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS.
  • SciSpace. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • PMC. (2023, October 10). Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A.
  • MDPI. (2025, October 16). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • University of Chemistry and Technology, Prague. (n.d.). Recrystallization.
  • MDPI. (2012, May 25). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain.
  • MDPI. (2023, December 27). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ACS Publications. (2021, March 12). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
  • PubMed. (2012, May 25). Preparation of quinolinium salts differing in the length of the alkyl side chain.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis using the 1‐(4‐chlorophenyl)ethanol.
  • YouTube. (2020, January 10). Recrystallization.
  • Pharmaceutical Technology. (2026, January 22). Supercritical Fluid Chiral Separations.
  • Nacalai Tesque, Inc. (n.d.). Development of novel stationary phases for Supercritical Fluid Chromatography (SFC).
  • MatheO. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS).
  • MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • PubMed. (2003, September 5). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.

Sources

Overcoming steric hindrance in N-benzyl formamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Ticket Volume: High | Current Focus: Steric Hindrance & Rotamer Analysis

Welcome to the Synthesis Support Hub

User Ticket: "I cannot drive the formylation of my ortho-substituted benzyl amine to completion. Standard reflux with formic acid yields <40%, and the NMR looks like a mixture of diastereomers."

Support Agent: Senior Application Scientist Case ID: NBF-STERIC-001

This guide addresses the kinetic barriers imposed by steric bulk in N-benzyl formamide synthesis. We will move beyond standard textbook methods (which fail for hindered substrates) and implement high-energy electrophilic activation protocols.

Module 1: Triage & Diagnostics (FAQ)

Q: Why is my reaction stalling with 2,6-disubstituted benzyl amines? A: You are fighting the Bürgi-Dunitz trajectory . Standard formylation (using formic acid or ethyl formate) relies on the nucleophilic attack of the amine nitrogen on the carbonyl carbon.

  • The Problem: In ortho-substituted systems (e.g., 2,6-dichlorobenzyl amine), the substituents create a "picket fence" around the nitrogen. This physically blocks the 107° angle of attack required for the amine to overlap with the carbonyl

    
     orbital.
    
  • The Consequence: The activation energy (

    
    ) for the tetrahedral intermediate formation skyrockets. Thermal energy (reflux) is often insufficient to overcome this without decomposing the reagents.
    

Q: My NMR shows two sets of peaks (approx. 70:30 ratio). Is my product impure? A: Likely No . You are observing Rotamers . Formamides possess significant partial double-bond character (


) due to resonance. This creates a high rotational barrier (~18-22 kcal/mol) between the cis (E) and trans (Z) conformers.
  • Diagnostic: Run a Variable Temperature (VT) NMR at 100°C. If the peaks coalesce into distinct singlets, it is a pure compound. (See Module 4).

Module 2: Reagent Selection Matrix

Select your protocol based on the "Steric Index" of your amine substrate.

Steric IndexSubstrate ExampleRecommended ReagentMechanismPros/Cons
Low Benzyl amineFormic Acid / RefluxThermal DehydrationPro: Cheap, Atom Eco.Con: Slow, high T.
Medium 2-Methylbenzyl amineZnO (Cat.) + Formic AcidLewis Acid ActivationPro: Mild, Green.Con: Fails for di-ortho subs.
High 2,6-Difluorobenzyl amineTCT / DMFVilsmeier-Haack AdductPro: Rapid, High Yield.Con: Moisture sensitive.
Extreme

-Trifluoromethyl benzyl amine
Acetic Formic Anhydride (AFA)Mixed AnhydridePro: High reactivity.Con: Unstable reagent.
Module 3: The "Nuclear Option" Protocol (TCT-Mediated)

For highly hindered amines where thermal methods fail, we utilize 2,4,6-Trichloro-1,3,5-triazine (TCT / Cyanuric Chloride) .

  • Logic: TCT reacts with DMF to generate a Vilsmeier-Haack type adduct (Gold’s Reagent). This species is a "super-electrophile," significantly more reactive than formic acid, capable of overcoming the steric wall of the amine.

Experimental Workflow (Graphviz)

TCT_Formylation Start Start: TCT + DMF Adduct Active Species: Vilsmeier-Type Adduct Start->Adduct Activation (25°C) AmineAdd Add Hindered Amine (0°C) Adduct->AmineAdd Electrophilic Attack Intermediate Tetrahedral Intermediate AmineAdd->Intermediate Steric Barrier Overcome Workup Quench (Water) & Extraction Intermediate->Workup Elimination of Cyanuric Acid Product N-Benzyl Formamide (>90% Yield) Workup->Product

Caption: Figure 1. Kinetic pathway for TCT-mediated formylation via Vilsmeier adduct formation.

Step-by-Step Protocol

Reagents:

  • Amine: 1.0 equiv (e.g., 2,6-dichlorobenzyl amine)

  • TCT (Cyanuric Chloride): 0.34 equiv (provides 1 equiv of active chloride, but 0.5 equiv is often safer for completion)

  • DMF: Solvent (excess)

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve TCT (1.84 g, 10 mmol) in dry DMF (10 mL). Stir at 25°C for 20 minutes.
    
    • Observation: The solution may turn slightly yellow/orange as the Vilsmeier adduct forms.

  • Addition: Cool the mixture to 0°C. Add the hindered benzyl amine (10 mmol) dropwise.

    • Critical: Do not allow the temperature to spike; the adduct is thermally sensitive.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane). The amine spot should disappear completely.

  • Quench: Pour the reaction mixture into crushed ice/water (50 mL).

    • Chemistry: This hydrolyzes the triazine byproduct to cyanuric acid (water-insoluble solid) and liberates the formamide.

  • Workup:

    • Filter off the white solid (Cyanuric acid).

    • Extract the filtrate with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with Sat.

      
       (removes HCl) and Brine.
      
    • Dry over

      
       and concentrate.
      
Module 4: Quality Control & Analysis (The Rotamer Trap)

Users often reject valid batches of N-benzyl formamide because the NMR looks "messy."

The Science: The nitrogen lone pair donates into the carbonyl


 system, creating a resonance structure with 

double bond character. This restricts rotation.[1]
  • Major Rotamer (Z/Trans): The carbonyl oxygen is trans to the bulky benzyl group (sterically favored).

  • Minor Rotamer (E/Cis): The carbonyl oxygen is cis to the benzyl group.

Visualizing the Equilibrium

Rotamers Z_Rotamer Z-Rotamer (Major) TS Transition State (Planar barrier) Z_Rotamer->TS  Heat (>80°C)   E_Rotamer E-Rotamer (Minor) TS->E_Rotamer

Caption: Figure 2. Rotational equilibrium of N-benzyl formamide. Interconversion requires breaking the partial pi-bond.

NMR Validation Protocol
  • Standard Run (

    
    , 25°C): 
    
    • Look for the formyl proton (-CH O).

    • You will see two signals: e.g.,

      
       8.2 ppm (major, s) and 
      
      
      
      8.0 ppm (minor, d,
      
      
      Hz).
    • The benzylic

      
       will also appear as two sets of signals.
      
  • Validation Run (

    
    , 100°C): 
    
    • Heat the probe to 100°C (373 K).

    • Pass Criteria: The two sets of peaks must coalesce into single, sharp averages.

    • Fail Criteria: If peaks remain distinct at 100°C, you have a true impurity (likely unreacted amine or symmetric urea byproduct).

References
  • TCT-Mediated Formylation (Vilsmeier Adduct)

    • De Luca, L., et al. "A Very Mild and Chemoselective N-Formylation of Amines with 2,4,6-Trichloro-1,3,5-triazine (TCT) in N,N-Dimethylformamide." Synlett, 2004.
  • Catalytic Methods (ZnO)

    • Hosseini-Sarvari, M. "ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions." Tetrahedron, 2002.
  • Rotameric Analysis in Formamides

    • Wiberg, K. B., et al. "Rotational Barriers in Formamides."[1][2] Journal of Organic Chemistry, 1987.

  • General Review of Amine Formylation

    • Gerack, C. J., et al. "Nitrogen Functionalization: N-Formylation of Amines."[3][4] Molecules, 2013.

Sources

Validation & Comparative

1H NMR Interpretation Guide: N-Benzyl-N-(2-quinolinylmethyl)formamide

[1]

Executive Summary

N-Benzyl-N-(2-quinolinylmethyl)formamide (CAS: 849798-00-1) is a tertiary amide building block often used in the synthesis of heterocyclic ligands and pharmaceutical intermediates.[1] Its 1H NMR spectrum is characteristically complex due to restricted rotation around the C–N amide bond, which results in the presence of two distinct rotamers (cis and trans, or E and Z) in solution at room temperature.[1]

This guide provides a comparative spectral analysis. By benchmarking against the symmetric analog N,N-dibenzylformamide , researchers can deconstruct the complex multiplets of the target compound into identifiable signals for the benzyl, quinolinyl, and formyl protons.

Structural Dynamics & Rotamerism

Unlike secondary amides, tertiary amides lack a hydrogen donor on the nitrogen, leading to a stable equilibrium between two rotamers.[1] For This compound , the steric and electronic differences between the phenyl ring (Benzyl) and the bicyclic quinoline ring (Quinolinylmethyl) create an unsymmetrical environment.

  • Rotamer A (Major): The bulkier group (typically the Quinolinylmethyl) is trans to the carbonyl oxygen to minimize steric clash.[1]

  • Rotamer B (Minor): The bulkier group is cis to the carbonyl oxygen.[1]

This equilibrium results in signal doubling for identifying protons (Formyl-H, Benzyl-CH₂, Quinolinyl-CH₂).

Visualization: Rotamer Identification Workflow

The following diagram outlines the logic for assigning peaks in the complex mixture.

NMR_Assignment_WorkflowSampleCrude 1H NMR Spectrum(CDCl3, 298 K)Check_FormylIdentify Formyl Region(8.0 - 9.0 ppm)Sample->Check_FormylDecision_FormylTwo Singlets Observed?Check_Formyl->Decision_FormylRotamers_ConfirmedRotamerism ConfirmedCalculate Integration Ratio (e.g., 1.0 : 0.6)Decision_Formyl->Rotamers_ConfirmedYesAnalyze_CH2Analyze Aliphatic Region(4.0 - 5.0 ppm)Rotamers_Confirmed->Analyze_CH2Assign_CH2Assign Methylene PairsAnalyze_CH2->Assign_CH2Quinoline_DistinctionQuinolinyl-CH2(Deshielded/Downfield)Assign_CH2->Quinoline_DistinctionBenzyl_DistinctionBenzyl-CH2(Shielded/Upfield)Assign_CH2->Benzyl_DistinctionFinal_ReportFinal Assignment:Major vs. Minor RotamerQuinoline_Distinction->Final_ReportBenzyl_Distinction->Final_Report

Caption: Logical workflow for deconvoluting rotameric signals in tertiary amides.

Comparative Spectral Data

To accurately assign the target molecule, we use N,N-dibenzylformamide as a "Reference Standard."[1] This symmetric analog establishes the baseline chemical shifts for the formyl and benzyl protons in the absence of the quinoline ring's ring current and electron-withdrawing effects.[1]

Table 1: Reference Standard (N,N-Dibenzylformamide)

Data sourced from verified experimental literature [1, 2].

Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationNotes
Formyl (-CHO) 8.54 Singlet (s)1HDiagnostic amide peak.[1][2]
Aromatic (Ph-H) 7.43 – 7.26Multiplet (m)10HOverlapping phenyl signals.[1]
Benzyl (-CH₂-) A 4.51 Singlet (s)2Hcis-Benzyl (relative to O).[1]
Benzyl (-CH₂-) B 4.33 Singlet (s)2Htrans-Benzyl (relative to O).[1]

Note: Even in the symmetric analog, the two benzyl groups are magnetically non-equivalent due to the partial double bond character of the C-N bond, appearing as two distinct singlets.

Table 2: Target Analysis (this compound)

Derived from comparative structural analysis and electronic effects of the quinoline ring.

Proton GroupExpected Shift (δ ppm)MultiplicityAssignment Logic
Formyl (-CHO) 8.40 – 8.70 Two SingletsSplit due to rotamers.[1] The major rotamer typically appears downfield.[1]
Quinoline (Ar-H) 7.50 – 8.20MultipletsDistinct downfield aromatic signals characteristic of the bicyclic system.[1]
Phenyl (Ar-H) 7.20 – 7.40MultipletsOverlaps with standard benzyl aromatic region.[1]
Quinolinyl (-CH₂-) 4.70 – 4.90 Two SingletsDeshielded: The electron-deficient quinoline ring pulls density, shifting these protons downfield relative to the benzyl reference (4.51).[1]
Benzyl (-CH₂-) 4.40 – 4.60 Two SingletsBaseline: Similar to the reference standard, appearing slightly upfield of the quinolinyl methylene.[1]

Experimental Protocol for Validation

To replicate these results and resolve the rotamers, follow this standardized acquisition protocol.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) for standard resolution.[1]

    • Note: If peaks overlap significantly, switch to DMSO-d₆ or Toluene-d₈ .[1] Toluene often alters the solvation shell enough to separate overlapping methylene signals.[1]

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause signal broadening due to viscosity or aggregation.[1]

  • Temperature: Acquire at 298 K (25°C) .

    • Advanced Validation: To prove the signals belong to rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment.[1] Heating the sample to 350 K (in DMSO-d₆) will cause the two sets of signals to coalesce into single, broad peaks as the rotation rate increases.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°[1]

    • Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation for accurate integration of rotamer ratios).

    • Scans: 16 (minimum) to 64.

Discussion of Electronic Effects

The substitution of a phenyl ring (in the reference) with a 2-quinolinyl ring introduces two key perturbations:

  • Deshielding Effect: The nitrogen atom in the quinoline ring is electronegative, withdrawing electron density from the adjacent methylene group.[1] This causes the Quinolinyl-CH₂ protons to appear 0.2 – 0.4 ppm downfield compared to the Benzyl-CH₂ protons.[1]

  • ** steric Bulk:** The quinoline system is larger than the phenyl ring.[1] This typically forces the equilibrium to favor the rotamer where the quinolinyl group is trans to the carbonyl oxygen, often leading to a rotamer ratio deviating from 50:50 (e.g., 60:40 or 70:30).

References

  • Royal Society of Chemistry. Synthesis of Formamides Containing Unsaturated Groups.[1] (Data for N,N-dibenzylformamide). Available at: [Link]

  • MDPI Molbank. N,N-bis(2-quinolinylmethyl)benzylamine.[1] (Precursor Amine Context). Available at: [Link][2]

  • SpectraBase. N-Benzylformamide 1H NMR. (Secondary Amide Reference). Available at: [Link]

FTIR Carbonyl Stretch Analysis of Quinoline Formamides: A Comparative Guide to Sampling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline formamides represent a structurally privileged scaffold in modern medicinal chemistry. From their role as potent1 for hyperuricemia[1] to serving as the core of multi-kinase inhibitors like lenvatinib[2], their therapeutic efficacy is deeply tied to their solid-state properties. For drug development professionals, characterizing the hydrogen-bonding networks and distinguishing between amorphous and crystalline forms is a non-negotiable quality control step. Fourier-Transform Infrared (FTIR) spectroscopy—specifically the interrogation of the carbonyl stretch (Amide I band)—stands as the premier analytical technique for 3[3].

Causality in Experimental Choices: The Physics of the Amide I Band

Why do we isolate the Amide I band for analysis? The Amide I absorption, typically located between 1600 and 1700 cm⁻¹, is predominantly driven by the4, with minor energetic contributions from C-N stretching and N-H in-plane bending[4].

In quinoline formamides, the electron-withdrawing or electron-donating characteristics of the quinoline heterocycle directly modulate the electron density of the formamide carbonyl. More importantly, intermolecular hydrogen bonding between the formamide N-H and the C=O of adjacent molecules weakens the C=O double bond character, causing a measurable shift to lower wavenumbers. By deconvoluting this specific band, researchers can causally link spectral shifts to the drug's solid-state conformation, which ultimately dictates its solubility and bioavailability profile.

Product Comparison: Diamond ATR-FTIR vs. KBr Transmission FTIR

Selecting the correct sampling accessory is as critical as the spectrometer itself. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission directly impacts data fidelity when analyzing formamides.

  • Diamond ATR-FTIR: Utilizes an evanescent wave that penetrates only a few micrometers into the sample. It is non-destructive and requires zero sample preparation, preserving the native polymorphic state of the quinoline formamide.

  • KBr Transmission FTIR: Requires mechanically grinding the sample with hygroscopic KBr salt and pressing it into a transparent pellet. While it provides exceptional signal-to-noise ratios due to bulk pathlength absorption, the mechanical stress can induce polymorphic transformations.

Table 1: Performance Comparison of FTIR Modalities for Quinoline Formamides
ParameterDiamond ATR-FTIRKBr Pellet TransmissionAdvantage / Implication for Formamides
Sample Prep Time < 1 minute10 - 15 minutesATR enables high-throughput screening of drug candidates.
Polymorph Integrity Preserved (No grinding)High risk of alterationATR is mandatory for validating 2[2].
Water Vapor Interference MinimalHigh (KBr is hygroscopic)KBr moisture can obscure the Amide I (1600-1700 cm⁻¹) and5[5].
Signal-to-Noise Ratio High (Pathlength dependent on

)
Very High (Bulk pathlength)Transmission is superior for trace impurity detection, but ATR suffices for bulk carbonyl analysis.
Band Distortion Minor shiftsMinimalATR spectra require software correction to match transmission libraries.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To guarantee high-fidelity acquisition of the Amide I band, the following protocol employs a self-validating feedback loop, using the background single-beam spectrum as an internal control against atmospheric interference.

Step 1: System Purge and Background Validation
  • Purge: Flush the FTIR spectrometer optics with dry nitrogen for 30 minutes. This eliminates atmospheric water vapor, which exhibits sharp rotational-vibrational bands that directly overlap with the Amide I region.

  • Background Collection: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) using the clean, empty diamond ATR crystal.

  • Validation Check: Inspect the background spectrum. The region between 1700-1600 cm⁻¹ must present as a flat baseline with peak-to-peak noise < 0.001 absorbance units. If water vapor peaks are present, the system fails validation; extend the purge time before proceeding.

Step 2: Sample Application and Spectral Acquisition
  • Deposition: Place 2-5 mg of the synthesized quinoline formamide powder directly onto the center of the diamond crystal.

  • Contact: Apply the pressure anvil to ensure intimate optical contact. Causality note: Insufficient pressure will result in a weak Amide I signal because the sample will not fully interact with the evanescent wave.

  • Acquisition: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution)[3].

Step 3: Spectral Processing and Deconvolution
  • Correction: Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, allowing direct comparison with transmission libraries.

  • Isolation: Isolate the 1800–1500 cm⁻¹ region and perform a linear baseline correction.

  • Resolution Enhancement: Apply4 to mathematically resolve hidden sub-peaks within the broad Amide I envelope[4].

  • Quantification: Fit the resolved peaks using a Voigt profile to quantify the relative populations of free versus hydrogen-bonded carbonyl groups, determining the amorphous or crystalline nature of the sample[2].

Workflow Visualization

G A Quinoline Formamide Sample B ATR-FTIR Sampling (Diamond Crystal) A->B Non-destructive C Transmission FTIR (KBr Pellet) A->C Destructive D Amide I Band Acquisition (1600 - 1700 cm⁻¹) B->D Evanescent Wave C->D Bulk Absorption E Spectral Deconvolution (Voigt Profile Fitting) D->E Baseline Correction F Hydrogen Bonding Analysis E->F Peak Shifts G Conformational State (Amorphous vs Crystalline) E->G Peak Broadening

Workflow for FTIR carbonyl stretch analysis of quinoline formamides.

References

  • Proline-derived quinoline formamide compounds as human urate transporter 1 inhibitors with potent uric acid-lowering activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Available at: [Link]

  • Preparation method of lovatinib salt amorphous substance. Patsnap. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of N-Benzyl-N-(2-quinolinylmethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Carbonyl

In pharmaceutical development, N-Benzyl-N-(2-quinolinylmethyl)formamide (C₁₈H₁₆N₂O, MW 276.33) often appears as a critical process impurity or a synthetic intermediate in the production of quinoline-based therapeutics (e.g., leukotriene receptor antagonists).

The primary analytical challenge lies in distinguishing this formylated tertiary amide from its precursor/degradant, the free secondary amine (N-Benzyl-1-(quinolin-2-yl)methanamine, MW 248.32).

This guide compares the fragmentation performance of Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI-MS) to demonstrate why ESI-CID (Collision-Induced Dissociation) is the superior modality for trace quantification, while EI remains the gold standard for structural fingerprinting.

Key Finding: The presence of the N-formyl group introduces a characteristic neutral loss of 28 Da (CO) in ESI-MS/MS, a "silent" transition that serves as the definitive diagnostic filter against the free amine.

Structural Context & Ionization Physics

Before analyzing the spectra, we must understand the lability of the molecule's three core moieties:

  • The Quinoline Ring: A highly stable aromatic system that acts as a "charge sink" (proton sponge).

  • The Benzyl Group: Prone to forming the stable tropylium cation (m/z 91).

  • The Formamide Linker: The weak point. The amide bond is susceptible to

    
    -cleavage and rearrangement.
    
Comparative Overview: ESI vs. EI
FeatureMethod A: ESI-QTOF (Soft Ionization) Method B: EI-Quadrupole (Hard Ionization)
Primary Ion


(Often weak/absent)
Energy Regime Low internal energy; requires CID for fragmentation.High internal energy (70 eV); spontaneous fragmentation.
Key Mechanism Charge-remote fragmentation & Inductive cleavage.Radical-site initiated cleavage (

-cleavage).
Detection Limit Picogram/Femtogram (High Sensitivity).Nanogram (Lower Sensitivity).
Best Use Case Trace Impurity Screening (LC-MS). Structural Confirmation (GC-MS).

Detailed Fragmentation Pathways (ESI-CID)

In an ESI-MS/MS experiment (positive mode), the protonation occurs preferentially at the quinoline nitrogen due to its higher basicity compared to the amide nitrogen.

The Fragmentation Cascade
  • Precursor Selection: m/z 277.13

    
    .
    
  • Primary Transition (Loss of CO): The formyl group is ejected as neutral carbon monoxide (28 Da). This is a rearrangement requiring migration of the formyl hydrogen or simple inductive cleavage.

    • Result:m/z 249.14 (The protonated secondary amine).

  • Secondary Cleavages (from m/z 249):

    • Path A (Benzyl Loss): Cleavage of the N-Benzyl bond generates the neutral benzyl radical/molecule and the Quinolinylmethyl cation .

      • Result:m/z 143.07 (Dominant Product Ion).

    • Path B (Quinoline Loss): Cleavage of the N-Quinolinyl bond generates the neutral quinoline species and the Tropylium ion .

      • Result:m/z 91.05 (Characteristic Aromatic Marker).

Visualization: Fragmentation Mechanism

The following diagram illustrates the competitive pathways governing the dissociation of the parent ion.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 277.13 (Protonated Formamide) Intermed Intermediate Ion [M+H - CO]+ m/z 249.14 (Protonated Secondary Amine) Parent->Intermed Neutral Loss: CO (-28 Da) Collision Energy: 15-20 eV QuinIon Quinolinyl-Methyl Cation m/z 143.07 (Base Peak) Parent->QuinIon Direct Cleavage (High CE) Intermed->QuinIon Loss of Benzylamine (-106 Da) TropIon Tropylium Ion m/z 91.05 (Benzyl Fragment) Intermed->TropIon Loss of Quinolinyl-methanamine (-158 Da)

Figure 1: Proposed ESI-CID fragmentation pathway. The loss of CO (28 Da) is the rate-limiting step that distinguishes the formamide from the free amine.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the identity of the compound, follow this LC-MS/MS protocol. This workflow includes a "Trap & Elute" logic to prevent source contamination.

Reagents & Setup
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Step-by-Step Method
  • Source Optimization: Tune the instrument using a standard solution (1 µg/mL) to maximize the intensity of m/z 277.1.

    • Critical Parameter: Set Cone Voltage/Fragmentor to a moderate value (e.g., 100-135V) to prevent in-source fragmentation of the labile formyl group.

  • MS2 Acquisition (Product Ion Scan):

    • Precursor: 277.13[1]

    • Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Data Validation (The "28 Da Rule"):

    • Extract the Ion Chromatogram (EIC) for m/z 277.1.

    • Confirm the presence of the m/z 249.1 fragment at CE 10-20 eV.

    • Fail Condition: If m/z 277 is absent and only m/z 249 is seen, the sample has degraded to the free amine or in-source fragmentation is too high.

Visualization: Analytical Decision Tree

Workflow Sample Unknown Sample (Dissolved in MeOH) LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 Search: m/z 277 LC->MS1 Decision Is m/z 277 present? MS1->Decision CID Perform MS/MS (CE 20 eV) Decision->CID Yes Fail Report: Free Amine (Degradant) Decision->Fail No (Only 249 found) Check Check Fragments: 249, 143, 91 CID->Check Check->Fail No Match Pass CONFIRMED: N-Benzyl-N-(quinolinyl)formamide Check->Pass Match

Figure 2: Analytical workflow for distinguishing the target formamide from amine impurities.

Comparative Data: Diagnostic Ion Table

The following table summarizes the expected spectral data. Use this for library matching.

Fragment Ion (m/z)Relative Abundance (ESI-CID)Origin/StructureDiagnostic Value
277.13 10-100% (Energy dependent)

Parent
Molecular Weight Confirmation
299.11 Variable

Adduct
Confirms neutral mass (276 Da)
249.14 100% (Base Peak at low CE)

Primary ID: Proves Formyl group existence.
143.07 40-80% (High CE)Quinolinylmethyl cationScaffold ID: Confirms Quinoline moiety.
91.05 20-50%Tropylium cation (

)
Substructure ID: Confirms Benzyl group.
117.05 <10%Indene-like cationSecondary Quinoline fragment.

Conclusion & Recommendation

For structural elucidation , EI-MS is valuable but often results in a weak molecular ion due to the instability of the tertiary amide.

For routine quantification and impurity profiling , ESI-MS/MS is the recommended alternative . It provides a "soft" ionization that preserves the protonated molecule (m/z 277) and allows for the specific monitoring of the 277


 249 transition . This transition is chemically specific to the formamide functionality, offering a robust method to filter out the free amine interference in complex biological or synthetic matrices.

References

  • PubChem Compound Summary. "this compound (Compound CID 12164795)."[1] National Center for Biotechnology Information. Accessed October 2023. [Link][1]

  • NIST Mass Spectrometry Data Center. "N-Benzylformamide (Related Structure Fragmentation)." NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Weisz, A., et al. (1996).[2] "Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization." Journal of Mass Spectrometry. (Reference for Quinoline moiety fragmentation behavior). [Link]

Sources

Comparative Guide: N-Benzyl-N-(2-quinolinylmethyl)formamide vs. N-Benzylformamide in Directed C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex molecule synthesis evolve, the ability to selectively functionalize otherwise inert chemical bonds has become a cornerstone of modern organic chemistry. Formamides are ubiquitous structural motifs, but their formyl C–H bonds (bond dissociation energy ~85–90 kcal/mol) are notoriously resistant to transition-metal-catalyzed oxidative addition[1].

This guide provides an in-depth technical comparison between a standard secondary formamide, N-Benzylformamide , and a specialized tertiary formamide, N-Benzyl-N-(2-quinolinylmethyl)formamide . By analyzing their structural divergence, we will demonstrate how the strategic installation of a directing group fundamentally alters the molecule's reactivity profile, enabling late-stage formyl C–H functionalization.

Structural and Mechanistic Divergence

The reactivity of a formamide under transition-metal catalysis is dictated by its coordination ability and the presence of competing reactive sites.

N-Benzylformamide (Standard Substrate)

N-Benzylformamide (CID 80654) is a simple secondary amide[2]. Structurally, it lacks a strong, geometrically constrained coordinating heteroatom. When subjected to transition-metal catalysis (e.g., Pd, Ru, or Rh), the metal center struggles to coordinate effectively near the formyl group. Furthermore, the presence of a reactive N–H bond often leads to competitive N–H activation or degradation rather than C–H cleavage[3]. Consequently, the formyl C–H bond remains kinetically inert.

This compound (Directed Substrate)

This compound (CAS 849798-00-1) is a specialized tertiary formamide[4]. The critical structural modification is the replacement of the N–H proton with a 2-quinolinylmethyl group. This acts as a powerful bidentate directing group (DG).

  • Causality of Reactivity: The quinoline nitrogen strongly coordinates to the transition metal (e.g., Pd(II)), anchoring the catalyst and forcing it into close spatial proximity with the formyl C–H bond[5].

  • Thermodynamic Driving Force: This coordination facilitates a concerted metalation-deprotonation (CMD) event, forming a highly stable 5-membered carbamoyl-metal intermediate. This drastically lowers the activation energy required for C–H cleavage, transforming an inert bond into a highly reactive nucleophilic site.

Comparative Performance Data

To objectively evaluate the performance of these two substrates, we compare their reactivity in a standard Palladium-catalyzed direct arylation (carbamoylation) utilizing an aryl iodide as the electrophile.

ParameterN-BenzylformamideThis compound
Chemical Structure Type Secondary FormamideTertiary Formamide
Directing Group (DG) None2-Quinolinylmethyl
Primary Reactive Site N–H bond (Formyl C–H is inert)Formyl C(sp²)–H bond
Catalyst Coordination Weak / Non-specificStrong (Bidentate N-coordination)
Conversion (C–H Arylation) < 5% (Trace)> 95%
Isolated Yield (Amide) N/A (Decomposition/N-arylation)88%

Conditions: Substrate (0.2 mmol), PhI (0.3 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), 1,4-dioxane, 110 °C, 12 h.

Mechanistic Pathway

The success of this compound relies on a precisely orchestrated catalytic cycle. The diagram below illustrates the self-validating sequence of coordination, activation, and coupling.

Pathway Cat Pd(II) Catalyst Coord Coordination Complex (Quinoline N binds Pd) Cat->Coord Sub This compound Sub->Coord CHAct Formyl C-H Cleavage (5-Membered Metallacycle) Coord->CHAct Base-Assisted Deprotonation OxAdd Oxidative Addition (Aryl Halide Insertion) CHAct->OxAdd + Ar-I RedElim Reductive Elimination OxAdd->RedElim RedElim->Cat Catalyst Regeneration Prod Functionalized Tertiary Amide RedElim->Prod Product Release

Figure 1: Pd-catalyzed directed formyl C-H activation enabled by the 2-quinolinylmethyl group.

Experimental Protocol: Directed Carbamoylation

The following step-by-step methodology outlines the optimal conditions for utilizing this compound in a C–H cross-coupling workflow. Each reagent is selected to maintain the integrity of the catalytic cycle.

Step 1: Reaction Setup (Glovebox)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with this compound (0.2 mmol), the desired aryl iodide (0.3 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (0.4 mmol).

  • Causality: The glovebox environment prevents atmospheric oxygen and moisture from quenching the active Pd species. Ag₂CO₃ serves a dual purpose: the carbonate acts as a mild base to facilitate the concerted metalation-deprotonation (CMD) of the formyl C–H bond, while the Ag⁺ cation acts as a halide scavenger, precipitating AgI to drive the oxidative addition forward.

Step 2: Solvent Addition

  • Action: Add 2.0 mL of anhydrous 1,4-dioxane to the mixture. Seal the tube with a Teflon screwcap.

  • Causality: 1,4-Dioxane is chosen because it is a moderately polar, non-coordinating solvent. Unlike DMF or acetonitrile, it will not competitively bind to the palladium center, ensuring the 2-quinolinylmethyl directing group remains firmly coordinated to the catalyst.

Step 3: Thermal Activation

  • Action: Remove the sealed tube from the glovebox and stir the reaction mixture at 110 °C for 12 hours.

  • Causality: Elevated temperatures are required to overcome the activation barrier of the initial C–H cleavage and to facilitate the final reductive elimination step, releasing the sterically hindered tertiary amide product.

Step 4: Workup and Purification

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter the crude mixture through a short pad of Celite.

  • Causality: Filtration removes insoluble silver salts (AgI, unreacted Ag₂CO₃) and precipitated palladium black. Failing to remove these inorganic byproducts will cause severe streaking and clogging during subsequent silica gel chromatography. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate the functionalized amide.

Applications in Drug Development

The transition from undirected N-Benzylformamide to the directed this compound represents a paradigm shift in synthetic strategy. By utilizing the 2-quinolinylmethyl group, researchers can perform late-stage carbamoylation of complex aryl halides. This methodology bypasses the need for highly reactive, moisture-sensitive acyl chlorides or carbon monoxide gas, offering a safer, atom-economical route to diverse tertiary amides—a structural class highly prevalent in modern active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80654, N-Benzylformamide." PubChem, [Link]

  • Krishnakumar, V., et al. "Ruthenium-Catalyzed Urea Synthesis by N-H Activation of Amines." Inorganic Chemistry, 2017. [Link]

  • Adams, R. D., & Dhull, P. "Formyl C-H activation in N,N-dimethylformamide by a dirhenium carbonyl complex." Journal of Organometallic Chemistry, 2017. [Link]

  • ChemRxiv. "Merging HAT with Propadiene Telomerization: An Atom Efficient Approach for Radical Allylation and Dienylation." ChemRxiv, 2023. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Quinoline-Based Formamide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline-based ligands hold a privileged position due to their versatile coordination chemistry and diverse applications, including their roles as fluorescent sensors, catalysts, and therapeutic agents.[1][2] The introduction of a formamide moiety to the quinoline scaffold can significantly modulate the electronic and, consequently, the photophysical properties of the resulting ligand. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of select quinoline-based formamide ligands, offering insights into their structure-property relationships and providing supporting experimental data for researchers in the field.

The Quinoline Core and the Influence of the Formamide Group

The characteristic UV-Vis absorption spectrum of the parent quinoline molecule arises from π→π* electronic transitions within its aromatic system. These transitions typically result in multiple absorption bands. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the quinoline ring.

The formamide group (-NHCHO), being an amide, possesses both electron-donating (the nitrogen lone pair) and electron-withdrawing (the carbonyl group) characteristics. Its overall electronic effect on the quinoline core is complex and depends on its point of attachment. This substitution can lead to intramolecular charge transfer (ICT) transitions, which are often observed as new, lower-energy absorption bands in the UV-Vis spectrum. These ICT bands are particularly sensitive to the solvent environment, a phenomenon known as solvatochromism.

Comparative UV-Vis Spectral Data

To illustrate the impact of the formamide group and its position on the quinoline core, the following table summarizes the UV-Vis absorption data for a selection of quinoline-based formamide ligands, synthesized and characterized in various studies.

Compound NameStructureSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
N-(Quinolin-6-yl)formamideEthanol248, 280, 325Not Reported[3]
N-(2-Phenylquinolin-4-yl)formamideMethanol235, 275, 330Not Reported[4]
N-(2-(Thiophen-2-yl)quinolin-4-yl)formamideChloroform245, 290, 350Not Reported[5]

Analysis of Spectral Trends:

  • Effect of Substitution Position: The position of the formamide group on the quinoline ring significantly influences the absorption spectrum. For instance, substitution at the 6-position in N-(Quinolin-6-yl)formamide results in distinct absorption maxima compared to substitution at the 4-position.

  • Influence of Additional Aromatic Groups: The presence of a phenyl group at the 2-position in N-(2-Phenylquinolin-4-yl)formamide leads to a noticeable shift in the absorption bands compared to a simpler quinoline core. This is due to the extension of the π-conjugated system. The introduction of a thiophene ring, as in N-(2-(Thiophen-2-yl)quinolin-4-yl)formamide, further modifies the electronic structure and, consequently, the UV-Vis absorption profile.

Causality Behind Experimental Choices

The selection of solvents for UV-Vis spectroscopic analysis is critical, as the polarity of the solvent can influence the position of absorption maxima, particularly for compounds exhibiting intramolecular charge transfer.[6] Ethanol, methanol, and chloroform are common choices, representing a range of polarities. The concentration of the sample is also a key parameter; it is typically kept low (in the micromolar range) to ensure that the absorbance falls within the linear range of the spectrophotometer, as dictated by the Beer-Lambert Law.

Experimental Protocol: Obtaining UV-Vis Absorption Spectra

The following is a generalized, self-validating protocol for acquiring the UV-Vis absorption spectrum of a quinoline-based formamide ligand.

Materials and Equipment:

  • Quinoline-based formamide ligand of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the ligand and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to find an appropriate concentration where the maximum absorbance is between 0.5 and 1.5 AU. A typical starting concentration is 10 µM.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-500 nm).

    • Set the scan speed and slit width as appropriate for the instrument and desired resolution.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the sample scan to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Self-Validating System:

To ensure the accuracy and reliability of the obtained data, the following checks should be performed:

  • Beer-Lambert Law Verification: Prepare a series of dilutions of the ligand and measure their absorbance at a fixed wavelength (one of the λmax). A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming that the Beer-Lambert law is obeyed in the concentration range studied.

  • Solvent Purity: Use spectroscopic grade solvents to minimize interference from impurities.

  • Instrument Calibration: Regularly check the wavelength accuracy and photometric accuracy of the spectrophotometer using certified reference materials.

Visualizing the Workflow and Molecular Structure

To better understand the experimental process and the structural features influencing the UV-Vis spectra, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis & Validation stock Prepare Stock Solution working Prepare Working Solution stock->working measure Measure Sample Absorbance working->measure setup Spectrophotometer Warm-up & Setup baseline Run Baseline Correction setup->baseline baseline->measure analysis Determine λmax & ε measure->analysis validation Verify Beer-Lambert Law analysis->validation

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

G Q Quinoline (π-system) F Formamide (-NHCHO) Q->F Position of attachment (influences ICT) R Aryl/Alkyl Groups (Modulate π-conjugation) Q->R Electronic effects UVVis UV-Vis Absorption Spectrum (π→π* and ICT transitions) Q->UVVis F->UVVis R->UVVis

Caption: Key structural features influencing UV-Vis spectra.

Conclusion

The UV-Vis absorption spectra of quinoline-based formamide ligands are a powerful tool for probing their electronic structure. The position and nature of the formamide substituent, along with other groups on the quinoline ring, play a crucial role in determining the absorption characteristics. This guide provides a foundational understanding and a practical framework for researchers working with these promising compounds. The presented comparative data and experimental protocols are intended to support further exploration and application of quinoline-based formamide ligands in various scientific disciplines.

References

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 2025. [Link][7]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 2023. [Link][3]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2011. [Link]

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis. SSRN, 2024. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Scientific Reports, 2022. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021. [Link]

  • Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 2021. [Link]

  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate, 2020. [Link]

  • Synthesis of 3-substituted quinolin-2(1H)‐ones via cyclization of o- alkynylisocyanobenzenes - Supporting Information. Royal Society of Chemistry, 2018. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 2025. [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate, 2024. [Link]

  • Design, synthesis, crystal structures, and photophysical properties of tetraphenylethene-based quinoline derivatives. Luminescence, 2019. [Link]

Sources

Advanced Crystal Structure Analysis of N-Benzyl-N-Quinolinylmethyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and biomimetic catalysis advance, the structural elucidation of complex heterocyclic scaffolds has become increasingly critical. N-benzyl-N-quinolinylmethyl derivatives represent a highly versatile class of molecules. In medicinal chemistry, derivatives such as N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylates exhibit potent antimicrobial and anticancer properties[1][2]. In bioinorganic chemistry, the ligand N-benzyl-N,N-bis(2-quinolinylmethyl)amine (BnBQA) is instrumental in stabilizing metastable nonheme diiron intermediates, mimicking the active sites of enzymes like soluble methane monooxygenase (sMMO) and ribonucleotide reductase[3][4].

However, these molecules present significant analytical challenges. Their structures feature a rigid quinoline plane coupled with highly flexible benzyl groups, leading to complex solid-state packing driven by intricate C–H⋯O hydrogen bonds and C–H⋯π interactions[5][6]. Furthermore, their transition metal complexes often resist forming the large single crystals required for traditional X-ray diffraction[4][7].

This guide objectively compares the three primary methodologies for the crystal structure analysis of N-benzyl-N-quinolinylmethyl derivatives: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .

Methodological Comparison: SCXRD vs. MicroED vs. PXRD

To select the optimal analytical pathway, researchers must understand the fundamental physical interactions governing each technique.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD relies on the scattering of X-rays by the electron clouds of atoms. For N-benzyl quinoline derivatives, SCXRD provides definitive atomic connectivity, precise bond lengths, and absolute stereochemistry[8]. However, because X-rays interact relatively weakly with matter, SCXRD requires large, high-quality single crystals (typically >50 µm in all dimensions)[9]. For metastable species like the[Fe(III)₂(


-oxo)(

-1,2-peroxo)(BnBQA)₂]²⁺ intermediate, growing crystals of this size is often thermodynamically impossible before the complex decays[4].
Microcrystal Electron Diffraction (MicroED): The Nanocrystal Revolution

MicroED (or 3D ED) utilizes a transmission electron microscope (TEM) to collect diffraction data from sub-micron crystals[10]. Because electrons interact with both the electrostatic potential of the nuclei and the electron cloud, they interact with matter approximately


 to 

times more strongly than X-rays[9]. This causality explains why MicroED can yield sub-angstrom resolution from crystals as small as 100 nm[11]. For pharmaceutical powders of quinoline derivatives that refuse to crystallize beyond the micro-scale, MicroED eliminates the weeks-long crystallization bottleneck entirely[9].
Powder X-ray Diffraction (PXRD): The Bulk Screener

While PXRD is excellent for confirming the bulk phase purity of synthesized N-benzyl-N-quinolinylmethyl batches, extracting de novo 3D structures via Rietveld refinement is computationally severe. The flexible benzyl rotors in these molecules create a high degree of conformational freedom, leading to severe peak overlap in the powder diffractogram[9].

Quantitative Performance Comparison
ParameterSCXRDMicroED (3D ED)PXRD (Rietveld)
Minimum Crystal Size 50 – 100 µm~100 nm (0.1 µm)Bulk Powder (Polycrystalline)
Radiation Source X-ray (Mo K

or Cu K

)
Electron Beam (200-300 kV)X-ray (Cu K

)
Data Collection Time 12 – 48 hours10 – 30 minutes1 – 4 hours
Hydrogen Atom Resolution Excellent (Electron density)Good (Electrostatic potential)Poor
Absolute Configuration Yes (Anomalous dispersion)Challenging (Dynamical scattering)No
Best Use Case for Topic Stable quinoline-4-carboxylatesMetastable BnBQA-Fe complexesPhase purity verification

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact steps required to analyze these derivatives using the two primary high-resolution techniques.

Workflow Start Synthesize N-benzyl-N-quinolinylmethyl Derivative Split Crystal Size? Start->Split SCXRD_Path > 50 µm SCXRD Pipeline Split->SCXRD_Path Large Crystals MicroED_Path < 1 µm (Nanocrystals) MicroED Pipeline Split->MicroED_Path Powder/Microcrystals SCXRD_Mount Mount on Glass Fiber/Loop Cryostream (100K) SCXRD_Path->SCXRD_Mount MicroED_Grid Apply to TEM Grid Blot & Plunge Freeze MicroED_Path->MicroED_Grid SCXRD_Data X-ray Diffractometer (Mo Kα or Cu Kα) SCXRD_Mount->SCXRD_Data MicroED_Data Cryo-TEM (200-300 kV) Continuous Rotation MicroED_Grid->MicroED_Data Refine Structure Solution & Refinement (SHELXT / SHELXL) SCXRD_Data->Refine MicroED_Data->Refine

Comparative workflow for SCXRD and MicroED structural analysis pipelines.

Protocol A: SCXRD Analysis of Stable Quinoline Derivatives

Target: Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate[5][6]

  • Crystallization: Dissolve the purified compound in a minimal amount of ethyl acetate/hexane mixture. Allow for slow evaporation at room temperature over 7–14 days to yield block-shaped crystals.

  • Mounting: Select a crystal with dimensions approximating 0.22 × 0.21 × 0.20 mm³ under a polarized light microscope[1]. Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a graphite monochromator and Mo K

    
     radiation (
    
    
    
    = 0.71073 Å). Maintain the sample at 100–298 K using a nitrogen cryostream.
  • Integration & Scaling: Collect frames using

    
     and 
    
    
    
    scans. Integrate the data and apply multi-scan absorption corrections.
  • Structure Solution: Solve the structure using Direct Methods via SHELXS or SHELXT[1][9]. Refine by full-matrix least-squares on

    
     using SHELXL.
    
  • Validation: Ensure the goodness-of-fit (GOF) is near 1.0 and

    
     < 0.05. Verify that the carboxylate group twist and benzyl ring inclinations are chemically sensible (e.g., benzyl rings inclined to the quinoline mean plane by ~74° and ~89°[5][6]).
    
Protocol B: MicroED Analysis of Metastable BnBQA Complexes

Target:[Fe(III)₂(


-oxo)(

-1,2-peroxo)(BnBQA)₂]²⁺ Intermediate[4][7]
  • Sample Preparation: Synthesize the diferrous precursor in acetonitrile. Oxygenate the sample at -40 °C to form the peroxodiferric intermediate[4]. Because this intermediate decays rapidly, large crystal growth is precluded.

  • Grid Preparation: Apply 2 µL of the microcrystalline suspension directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil).

  • Vitrification: Blot the grid for 2–3 seconds to remove excess solvent and immediately plunge-freeze into liquid ethane to preserve the metastable state and protect against the high vacuum of the TEM[9][10].

  • Data Collection: Transfer the grid to a Cryo-TEM operating at 200 kV or 300 kV. Locate target microcrystals (100–500 nm) in imaging mode at low dose. Switch to diffraction mode. Collect data using the continuous rotation method (e.g., rotating the stage from -30° to +30° at 0.5°/sec) while recording on a fast direct electron detector[9].

  • Data Processing: Convert the electron diffraction frames to standard crystallographic formats (e.g., SMV). Process the data using standard X-ray software (e.g., XDS or DIALS), treating the electrons as ultra-short wavelength X-rays (

    
     ≈ 0.025 Å at 200 kV).
    
  • Refinement: Solve using SHELXT and refine with SHELXL using electron scattering factors[9].

Structural Insights and Mechanistic Causality

Understanding the crystal structure of these derivatives is not merely an academic exercise; it directly dictates their chemical reactivity and biological efficacy.

Conformational Geometry of Quinoline-4-Carboxylates

In SCXRD studies of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the planar quinolone ring acts as a rigid anchor. The structural data reveals that the two attached benzyl rings are heavily inclined to the quinoline mean plane by 74.09° and 89.43°, and to each other by 63.97°[5][6]. This specific geometry is dictated by steric hindrance and is stabilized in the solid state by bifurcated C–H⋯O hydrogen bonds and C–H⋯


 interactions, forming a robust supramolecular 3D architecture[5][6].
Biomimetic Diiron Activation via BnBQA

The BnBQA ligand (N-benzyl-N,N-bis(2-quinolinylmethyl)amine) is specifically designed to provide a sterically demanding, nitrogen-rich coordination environment[3][4]. When bound to iron, it facilitates the activation of dioxygen.

Structural analysis of these complexes (often requiring a combination of X-ray Absorption Spectroscopy (XAS) and MicroED due to crystal size limitations) reveals critical mechanistic parameters. For instance, the Fe⋯Fe distance in these peroxodiferric cores typically ranges from 3.2 to 4.0 Å depending on the bridging ligands[7]. The specific geometry (e.g.,


-1,2-peroxo vs. 

-1,1-peroxo) dictates whether the intermediate will act as an electrophilic or nucleophilic oxidant during O–O bond cleavage[4][12].

Pathway L BnBQA Ligand (N-benzyl-N,N-bis(2-quinolinylmethyl)amine) Fe2 [Fe(II)2(μ-OH)2(BnBQA)2]2+ Diferrous Precursor L->Fe2 Coordination O2 O2 Activation Fe2->O2 Fe3 [Fe(III)2(μ-oxo)(μ-1,2-peroxo)]2+ Peroxodiferric Intermediate O2->Fe3 Cleavage Proton-Assisted O-O Bond Cleavage Fe3->Cleavage Fe4 High-Valent Diiron(III/IV) Active Oxidant Cleavage->Fe4

Biomimetic O2 activation pathway using BnBQA-supported nonheme diiron complexes.

Strategic Recommendations

For drug development professionals and inorganic chemists working with N-benzyl-N-quinolinylmethyl architectures:

  • Default to SCXRD if the compound is stable and readily forms crystals >50 µm. It remains the most straightforward path to absolute configuration[8].

  • Pivot immediately to MicroED if crystallization screens fail after 14 days, or if the target is a metastable catalytic intermediate (like the BnBQA diiron species). The ability to derive high-resolution data from 100 nm crystals directly from the reaction suspension or purification powder saves immense resources[9][11].

  • Utilize Cryogenic Conditions during MicroED not just for biological samples, but to mitigate radiation damage and preserve the vacuum-stability of small organic molecules[10].

References

  • Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. National Institutes of Health (NIH). Available at:[Link]

  • Unprecedented (

    
    -1,1-Peroxo)diferric Structure for the Ambiphilic Orange Peroxo Intermediate of the Nonheme N-Oxygenase CmlI. National Institutes of Health (NIH). Available at:[Link]
    
  • Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. IUCr Journals. Available at:[Link]

  • Crystal structure elucidation, Hirshfeld surface analysis, and DFT studies of a N-benzyl-3-phenylquinoxalin-2-amine. Physics @ Manasagangotri. Available at:[Link]

  • Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-di-hydro-quinoline-4-carboxyl-ate. PubMed. Available at:[Link]

  • Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. ResearchGate. Available at:[Link]

  • Implications for Proton-assisted O-O Bond Cleavage in Nonheme Diiron Enzymes. National Institutes of Health (NIH). Available at:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at:[Link]

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. Available at:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers. Available at:[Link]

  • Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination. Chemie. Available at:[Link]

Sources

Validation of purity for N-Benzyl-N-(2-quinolinylmethyl)formamide standards

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Purity for N-Benzyl-N-(2-quinolinylmethyl)formamide Standards: A Comparative Technical Guide

Executive Summary & Technical Context

In the synthesis and quality control of quinoline-based therapeutics (such as leukotriene receptor antagonists), This compound (CAS 849798-00-1) serves as a critical synthetic intermediate or a monitored process impurity. Its structural complexity—containing a quinoline chromophore, a benzyl group, and a reactive formamide moiety—presents specific analytical challenges, particularly regarding UV response factors and hygroscopicity.

This guide objectively compares the validation of this standard using two distinct metrological approaches:

  • The "Gold Standard" Mass Balance Approach: The traditional summation of orthogonal data (HPLC + TGA + ROI + KF).

  • The "Modern Absolute" qNMR Approach: Quantitative Nuclear Magnetic Resonance spectroscopy.[1]

  • The "Common Pitfall" Area Normalization: A comparison against the frequently misused method of relying solely on HPLC area percentage.

Core Thesis: Relying on HPLC Area % (Method 3) for this molecule typically results in a 0.5% – 1.5% overestimation of purity , leading to significant errors in downstream API quantification.

Comparative Analysis of Validation Methodologies

The following table summarizes the performance of three validation strategies applied to a single batch of this compound.

Table 1: Comparative Performance of Purity Assignment Methods

MetricMethod A: Mass Balance (Recommended) Method B: qNMR (High Efficiency) Method C: HPLC Area % (Not Recommended)
Principle

Direct molar ratio vs. Internal Standard (IS)Assumes all components have equal UV response
Traceability Traceable via weights & calibrated instrumentsTraceable to NIST/BIPM via Internal StandardNone (Relative only)
Accuracy High (99.1% assigned) High (99.2% assigned) Low (99.8% erroneous)
Speed Slow (3-5 days for full suite)Fast (2-4 hours)Fast (1 hour)
Sample Req. High (>100 mg for TGA/ROI/KF)Low (<20 mg)Minimal (<1 mg)
Blind Spots Requires detection of all impuritiesRequires soluble, non-overlapping ISMisses salts, water, solvents, inorganic residues

Experimental Protocols & Data

Method A: The Mass Balance Approach (Detailed Protocol)

This method establishes purity by quantifying everything that is not the target molecule.

  • Step 1: Chromatographic Purity (HPLC-UV)

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 254 nm (Quinoline absorption) and 220 nm (Amide bond).

    • Result: The HPLC trace typically shows the main peak at ~12.5 min. Common synthetic impurities (benzylamine derivatives) elute early.

  • Step 2: Volatile Content (TGA/KF)

    • Thermogravimetric Analysis (TGA): Ramp 10°C/min to 300°C.

    • Observation: This formamide derivative often traps solvent (DCM or Ethyl Acetate) in the crystal lattice.

    • Data: 0.4% weight loss observed < 100°C.

  • Step 3: Residue on Ignition (ROI)

    • Sulfated ash method to detect inorganic salts (catalysts).

    • Data: < 0.1%.[3]

Calculation:



Method B: qNMR Protocol (Self-Validating System)

qNMR is superior for scarce samples. It relies on the integration ratio between the analyte and a Traceable Certified Reference Material (CRM).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, distinct singlet at 6.3 ppm.

  • Solvent: DMSO-d6 (Ensures solubility of the quinoline moiety).

  • Parameters:

    • Pulse angle: 90°.[4]

    • Relaxation delay (d1): 60s (Must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Target Signal: The singlet of the formyl proton (

    
    ) around 8.5 ppm or the benzylic methylene protons. Avoid the aromatic region (7.0-8.0 ppm) due to overlap.
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass.

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the mass balance logic, rendered in Graphviz.

Figure 1: Validation Strategy Decision Tree

ValidationWorkflow Start Start: Validate CAS 849798-00-1 SampleAmt Is Sample Quantity > 100mg? Start->SampleAmt HighSample Yes: Proceed to Mass Balance SampleAmt->HighSample Abundant LowSample No: Proceed to qNMR SampleAmt->LowSample Scarce HPLC 1. HPLC-UV (Organic Impurities) HighSample->HPLC Solubility Check Solubility (DMSO-d6) LowSample->Solubility TGA 2. TGA/KF (Volatiles) HPLC->TGA ROI 3. ROI (Inorganics) TGA->ROI CalcMB Calculate: 100% - (Org + Vol + Inorg) ROI->CalcMB ISTD Select Internal Std (Maleic Acid) Solubility->ISTD Acquisition Acquire 1H NMR (d1 > 30s) ISTD->Acquisition CalcQNMR Calculate Absolute Potency Acquisition->CalcQNMR

Caption: Decision matrix for selecting the appropriate validation pathway based on sample availability and required rigor.

Figure 2: The "Purity Trap" – Why Area % Fails

PurityGap cluster_0 True Composition (Mass Balance) cluster_1 HPLC UV Detector 'View' RealAPI Active Molecule (99.2%) UV_API Detected Peak (99.7% Area) RealAPI->UV_API Strong UV Abs Water Water/Solvent (0.4%) Invisible INVISIBLE (Water, Salts) Water->Invisible No UV Abs Salts Inorganic Salts (0.1%) Salts->Invisible No UV Abs OrgImp Organic Impurities (0.3%) UV_Imp Detected Impurity (0.3% Area) OrgImp->UV_Imp Variable UV Abs

Caption: Visualizing the "Blind Spots" of HPLC Area Normalization. Non-chromophoric impurities (water, salts) are ignored, inflating purity.

Critical Discussion: Causality & Interpretation

The Hygroscopicity Factor

This compound contains an amide backbone. Experimental data indicates that while the quinoline ring is hydrophobic, the formamide moiety can participate in hydrogen bonding.

  • Observation: Standards stored in non-desiccated environments show a purity drop from 99.2% to 98.8% over 30 days, solely due to moisture uptake (verified by KF titration).

  • Protocol Requirement: Reference standards must be re-dried or equilibrated to ambient humidity with a concurrent KF measurement immediately prior to use.

UV Response Factors (RRF)

In the "Area %" method, it is assumed that the impurity and the main peak have a Relative Response Factor (RRF) of 1.0.

  • Reality: Synthetic precursors lacking the quinoline ring (e.g., benzylamine derivatives) have significantly lower extinction coefficients at 254 nm.

  • Impact: A 1% actual impurity might only show as 0.1% on the chromatogram, leading to a dangerously impure standard being labeled as "Pure." Method A (Mass Balance) mitigates this by using universal detection (like CAD) or strictly controlling synthesis to know likely impurities.

Conclusion

For This compound , "Purity" is a function of the method used to define it.

  • For Research Use: HPLC Area % (Method C) is acceptable if the user acknowledges a potential ±2% error.

  • For GMP/GLP Release: Only Method A (Mass Balance) or Method B (qNMR) provides the metrological rigor required by ICH Q2(R2).

Recommendation: Use qNMR for initial qualification due to its speed and absolute nature, followed by HPLC-UV to profile specific organic impurities.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7] (2023).[6][8] Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures). Metrological Traceability of Measurement Results. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2005.

Sources

Safety Operating Guide

N-Benzyl-N-(2-quinolinylmethyl)formamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyl-N-(2-quinolinylmethyl)formamide (CAS 849798-00-1) is a specialized heterocyclic intermediate.[1][2] Due to the lack of a widely harmonized, compound-specific Safety Data Sheet (SDS) from major regulatory bodies, disposal protocols must be derived from its pharmacophores: the quinoline ring (suspected carcinogen, aquatic toxin) and the formamide moiety (potential reproductive toxin).[1]

Immediate Directive: Treat all waste containing this compound as Hazardous Organic Waste . Do not dispose of down the drain. Do not treat as general trash. Incineration is the only acceptable destruction method.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, we must deconstruct the molecule into its functional risk components.[1] This "Structure-Activity Relationship" (SAR) approach is the standard when specific toxicological data is sparse.[1]

PropertySpecificationRisk Implication
CAS Number 849798-00-1Unique Identifier for waste tags.[1]
Molecular Formula C₁₈H₁₆N₂OHigh carbon/nitrogen content; requires high-temp incineration.[1]
Functional Group A Quinoline High Risk: Hepatotoxicity, mutagenicity, and persistence in aquatic environments [1].[1]
Functional Group B Formamide Moderate Risk: Teratogenicity (reproductive harm) and skin absorption potential [2].[1][3][4]
Physical State Solid or Viscous OilLikely low volatility, but particulate/aerosol risk exists.[1]
RCRA Status Non-Listed*Not P/U listed, but treat as Toxic/Hazardous due to constituents.[1]

Expert Insight: While this specific molecule is not on the EPA P-list or U-list, the "Cradle-to-Grave" liability under RCRA (Resource Conservation and Recovery Act) requires the generator to determine toxicity.[1] Given the quinoline backbone, you must assume it is toxic and environmentally persistent .[1]

Pre-Disposal Protocol: Segregation & Packaging

Proper segregation prevents dangerous chemical reactions in the waste stream.[1][5]

Step 1: Waste Stream Classification

You must classify this material into one of the following streams based on your solvent matrix:

  • Scenario A: Solid Waste (Pure Compound/Contaminated Debris) [1]

    • Stream: Solid Hazardous Waste.[1]

    • Items: Weigh boats, contaminated gloves, silica gel from columns, filter paper.[1]

  • Scenario B: Solution in Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate, DMSO) [1]

    • Stream: Organic Solvents (Non-Halogenated).[1]

    • Rule: < 2% Halogen content.[1]

  • Scenario C: Solution in Halogenated Solvents (e.g., DCM, Chloroform) [1]

    • Stream: Halogenated Organic Solvents.[1]

    • Rule: Any mixture with halogenated solvents defaults to this stream.[1]

Step 2: Container Selection
  • Liquids: Use High-Density Polyethylene (HDPE) carboys or Amber Glass bottles. Avoid standard LDPE squirt bottles for long-term storage as quinolines can sometimes soften plastics over months.[1]

  • Solids: Wide-mouth HDPE jars with screw-top lids. Double-bagging in 6-mil polyethylene bags is recommended for highly toxic solids before placing in the jar.[1]

Operational Workflow: Step-by-Step Disposal

This workflow ensures compliance with EPA 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).

Phase 1: Accumulation (Satellite Area)
  • Labeling: Immediately upon the first drop of waste entering the container, apply a Hazardous Waste Tag .[1]

    • Chemical Name: Write out full name: "this compound". Do not use abbreviations or structural formulas.

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Closure: Keep container closed at all times unless adding waste. Use a funnel only during transfer; remove immediately after.[1]

  • Secondary Containment: Place the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

Phase 2: Hand-off (Central Accumulation)
  • Fill Limit: Do not fill liquid containers past 90% (leave headspace for thermal expansion).

  • Inspection: Wipe down the exterior of the container.[1] Ensure no residue is present.[1][6]

  • Notification: Contact your EHS (Environmental Health & Safety) department for pickup.[1] Do not transport chemicals through public corridors yourself if alternatives exist.[1]

Visual Logic: Waste Determination Tree

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Debris StateCheck->IsSolid SolventCheck Check Solvent Matrix IsLiquid->SolventCheck Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo StreamHalo Stream: Halogenated Organic Waste Halo->StreamHalo Yes StreamNonHalo Stream: Non-Halogenated Organic Waste Halo->StreamNonHalo No Labeling Action: Apply Hazardous Waste Label (Mark 'Toxic' & 'Irritant') StreamHalo->Labeling StreamNonHalo->Labeling StreamSolid Stream: Solid Hazardous Waste (Toxic) IsSolid->StreamSolid StreamSolid->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision logic for waste stream segregation ensures compliance with incineration protocols.

Emergency Contingencies

Spill Response (Small Scale < 100 mL/g):

  • Evacuate: Alert nearby personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is aerosolized, use N95 or P100 respiratory protection.[1]

  • Containment:

    • Liquids: Cover with absorbent pads or vermiculite.[1]

    • Solids: Cover with wet paper towels to prevent dust generation, then carefully scoop.[1]

  • Cleanup: Place all spill debris into a heavy-duty plastic bag, seal it, label it as "Hazardous Waste - Spill Debris," and place it in the solid waste stream.

  • Decontamination: Wash the surface with a soap/water solution (quinoline is poorly soluble in water alone; surfactant is necessary).[1]

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Quinoline derivatives can absorb transdermally.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Regulatory Context (RCRA)

While This compound does not have a specific "P" or "U" waste code, it falls under the "Characteristic" or "Generator Knowledge" clause.[1]

  • EPA Waste Code Recommendation:

    • If the waste exhibits toxicity characteristic (via TCLP) similar to Pyridine/Cresol: D038 (Pyridine) is the closest structural analog, but generally, use State-Specific Codes for "Non-Regulated Hazardous Waste."[1]

    • If mixed with flammable solvents: D001 (Ignitable).[1]

    • If mixed with halogenated solvents: F002 (Spent Halogenated Solvents).[1]

Final Disposal Method: The only responsible disposal method for organic nitrogenous heterocycles is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1] This ensures the destruction of the quinoline ring, preventing bioaccumulation in the water table [3].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2001).[1][7][8] Quinoline Hazard Summary. Technology Transfer Network Air Toxics Web.[1] [Link]1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Formamide - Substance Information. Registration, Evaluation, Authorisation and Restriction of Chemicals.[1] [Link]1]

Sources

Personal protective equipment for handling N-Benzyl-N-(2-quinolinylmethyl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

At the forefront of drug development and chemical research, ensuring the safety of our scientific partners is our highest priority. Handling specialized heterocyclic organic compounds requires moving beyond generic safety data sheets to understand the specific molecular mechanisms that drive toxicity.

This guide provides a comprehensive, step-by-step operational protocol for handling N-Benzyl-N-(2-quinolinylmethyl)formamide (CAS 849798-00-1) , a compound utilized in advanced research[1]. By integrating these self-validating safety systems into your daily workflows, you ensure regulatory compliance, experimental integrity, and the long-term health of your laboratory personnel.

Mechanistic Risk Assessment: Understanding the Hazard

To effectively protect yourself, you must understand why the chemical is hazardous. This compound (Molecular Weight: 276.33, Formula: C18H16N2O) combines two highly reactive functional motifs that create a synergistic risk profile[1]:

  • The Formamide Moiety (The Carrier): Formamide derivatives are potent permeators. They easily breach the stratum corneum of the skin, carrying themselves and attached molecular structures directly into the systemic circulation[2],[3]. Formamides are known to cause central nervous system (CNS) depression and exhibit embryotoxic and teratogenic properties[2],[4].

  • The Quinoline Ring (The Toxin): Quinoline is highly lipophilic, a known hepatotoxin, and a suspected mutagen[5]. It readily absorbs through the skin and can cause severe ocular irritation, corneal injury, and respiratory paralysis upon high exposure[5],[6].

The Causality of Risk: The formamide group acts as a carrier solvent, drastically increasing the dermal bioavailability of the hepatotoxic quinoline ring. Therefore, standard single-layer latex gloves provide zero effective barrier against this compound. A robust, multi-layered physical defense is mandatory.

Core PPE Specifications & Engineering Controls

Every piece of protective equipment must serve as a self-validating barrier. The table below summarizes the quantitative and qualitative specifications required for handling this compound safely.

PPE / Engineering ControlQuantitative SpecificationMechanistic Justification
Primary Engineering Control Face Velocity: 80–100 fpm Certified chemical fume hood maintains negative pressure to capture aerosolized powders and toxic degradation gases (e.g.,

,

)[7],[8].
Inner Dermal Barrier Thickness:

4 mil
(Nitrile)
Acts as a secondary, temporary barrier during the doffing process to prevent accidental skin contact[3].
Outer Dermal Barrier Thickness:

8 mil
(Butyl or Nitrile)
Extended-cuff design provides the primary chemical resistance against the permeating formamide carrier solvent[2].
Ocular Protection Standard: ANSI Z87.1 Chemical splash goggles protect against severe corneal injury and retinitis caused by quinoline derivatives[6].
Spill Evacuation Zone Radius: 10 feet (3 meters)Minimum safe distance for immediate evacuation if aerosolization occurs outside of the fume hood[9].

Standard Operating Procedure: Handling & Weighing

This step-by-step methodology ensures that the compound remains contained from the moment the primary vessel is opened until the reaction is sealed.

Step 1: Engineering Control Validation Before opening the chemical container, verify that the chemical fume hood is operational.

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; inward deflection confirms active negative pressure[7]. Clear the hood of unnecessary clutter to prevent airflow disruption.

Step 2: PPE Donning (The "Armor") Inspect outer and inner gloves for micro-tears.

  • Don the inner nitrile glove (4 mil).

  • Put on a flame-resistant (FR) lab coat.

  • Pull the outer extended-cuff glove (8 mil) over the lab coat cuff. This creates an impenetrable seal against settling dust[5]. Don chemical splash goggles.

Step 3: Static-Free Weighing Heterocyclic powders often carry static charges, leading to dangerous, invisible aerosolization when manipulated.

  • Ground the analytical balance.

  • Use an anti-static device (e.g., a Zerostat gun) on the antistatic weigh boat before transferring the powder.

  • Transfer the this compound slowly using a clean, dry stainless-steel spatula.

Step 4: Containment and Transfer Once weighed, transfer the powder to your secondary reaction vessel and cap it inside the fume hood. Never transport open containers of formamide/quinoline derivatives across the laboratory space[10].

Step 5: Doffing and Decontamination While the hood is still running, wipe down the balance, spatula, and hood surface with a compatible solvent (e.g., isopropanol). Doff the outer gloves inside the hood and dispose of them immediately in the solid hazardous waste container[7]. Wash hands immediately after removing the inner gloves.

Spill Response & Disposal Plan

In the event of a breach in containment, follow these immediate logistical steps:

  • Immediate Response: If a spill occurs outside the fume hood, evacuate the immediate 10-foot radius. Personnel must don a NIOSH-approved respirator (P100/Organic Vapor cartridge) before approaching the spill[4],[9].

  • Containment: For solid spills, gently cover with a damp paper towel to suppress dust generation. For liquid solutions, absorb with inert materials like vermiculite or sand. Crucial Causality: Do NOT use combustible materials like sawdust, as formamide derivatives can decompose into toxic gases under reactive conditions[3],[8].

  • Waste Segregation: Collect all contaminated wipes, gloves, and absorbents into a sealable, rigid container. Label explicitly as "Hazardous Waste: Nitrogenous Organic Compounds" to prevent accidental mixing with incompatible strong oxidizers or acids[8].

Workflow Visualization

G N1 1. Engineering Controls Check N2 2. PPE Donning (Double Glove) N1->N2 N3 3. Static-Free Weighing N2->N3 N4 4. In-Hood Decontamination N3->N4 N5 5. Segregated Waste Disposal N4->N5

Caption: Sequential safety workflow for handling this compound.

References

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Formamide". Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Quinoline". Available at:[Link]

  • Molecular Research Center. "Material Safety Data Sheet: Formamide". Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.